(S)-Tetrahydro-2H-pyran-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYFGXOFCEZRW-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501428 | |
| Record name | (2S)-Oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105499-32-9 | |
| Record name | (2S)-Oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-tetrahydropyran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (S)-Tetrahydro-2H-pyran-2-carboxylic Acid
This technical guide provides an in-depth overview of (S)-Tetrahydro-2H-pyran-2-carboxylic acid, a significant chiral building block in the fields of organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed information on its chemical structure, properties, synthesis, and applications.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a saturated six-membered pyran ring with a carboxylic acid group at the C2 position. The "(S)" designation indicates the stereochemistry at the chiral center (C2). This specific stereoisomer is crucial in the synthesis of enantiomerically pure pharmaceutical compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 105499-32-9[1][2] |
| Molecular Formula | C6H10O3[2][3][4] |
| Molecular Weight | 130.14 g/mol [2][4] |
| IUPAC Name | (2S)-oxane-2-carboxylic acid[2] |
| Synonyms | This compound, (2S)-tetrahydropyran-2-carboxylic acid[1] |
| SMILES | O=C(O)[C@@H]1CCCCO1[2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 264.5 ± 33.0 °C (Predicted)[1] |
| Density | 1.185 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 3.70 ± 0.20 (Predicted)[1] |
| Storage Temperature | 2-8°C[1] |
Applications in Drug Development and Organic Synthesis
The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of natural products and synthetic drugs due to its favorable pharmacological and pharmacokinetic properties, including metabolic stability and aqueous solubility. As a chiral building block, this compound is of particular interest in the synthesis of complex, biologically active molecules.[5]
Its specific stereochemistry is essential for interacting with biological targets like enzymes and receptors.[5] The carboxylic acid functional group provides a versatile handle for various chemical transformations, including amidation, esterification, and reduction, enabling its incorporation into larger, more complex molecular architectures. The general class of tetrahydropyran carboxylic acids serves as key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[6][7]
General Synthetic Workflow
While specific, detailed synthetic protocols for this compound are often proprietary, a general workflow for its preparation can be conceptualized. A common approach involves the asymmetric synthesis or resolution of a racemic mixture to obtain the desired (S)-enantiomer. The following diagram illustrates a conceptual synthetic pathway.
Caption: A conceptual workflow for the synthesis of the target molecule.
Illustrative Experimental Protocol: Oxidation of an Aldehyde to a Carboxylic Acid
A crucial step in many synthetic routes to carboxylic acids is the oxidation of a corresponding aldehyde. The following protocol is a generalized example of such a transformation, inspired by methodologies for similar compounds.[8]
Objective: To synthesize a tetrahydropyran-2-carboxylic acid from its corresponding aldehyde via oxidation.
Materials:
-
Tetrahydropyran-2-carbaldehyde derivative
-
Potassium permanganate (KMnO4)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Centrifuge and tubes
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve the starting aldehyde (e.g., 54 g) in deionized water (e.g., 1000 mL) in a suitable reaction flask equipped with a magnetic stirrer.[8]
-
Oxidant Addition: Slowly add potassium permanganate (e.g., 168 g) to the solution at room temperature while stirring.[8] The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for approximately 12-15 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.
-
Workup - Part 1 (Removal of Manganese Dioxide): Upon completion, the mixture will contain a brown precipitate of manganese dioxide (MnO2). Separate this solid by centrifugation or filtration.[8]
-
Workup - Part 2 (Product Precipitation): Transfer the supernatant/filtrate to a clean beaker. Carefully adjust the pH of the solution to between 6 and 7 using concentrated hydrochloric acid.[8] This will protonate the carboxylate salt and cause the carboxylic acid product to precipitate.
-
Isolation: Stir the acidified solution for approximately 2 hours to ensure complete precipitation.[8]
-
Purification: Collect the solid product by centrifugation or filtration. Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified solid product under vacuum to obtain the final carboxylic acid.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potassium permanganate is a strong oxidizing agent and should be handled with care.
-
Handle concentrated hydrochloric acid in a fume hood.
-
The oxidation reaction can be exothermic; ensure adequate cooling is available if necessary.
This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to support further research and development activities involving this versatile chiral building block.
References
- 1. This compound | 105499-32-9 [amp.chemicalbook.com]
- 2. (2S)-oxane-2-carboxylic acid 97% | CAS: 105499-32-9 | AChemBlock [achemblock.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. CAS 105499-34-1: 2H-Pyran-2-carboxylic acid, tetrahydro-, … [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to (S)-Tetrahydro-2H-pyran-2-carboxylic acid (CAS: 105499-32-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tetrahydro-2H-pyran-2-carboxylic acid, with the CAS number 105499-32-9, is a chiral heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid tetrahydropyran (THP) scaffold, combined with the stereospecificity of the carboxylic acid group, makes it a valuable building block for the synthesis of complex molecular architectures. The tetrahydropyran motif is a prevalent feature in numerous natural products and biologically active molecules, often serving as a bioisosteric replacement for cyclohexyl groups to enhance pharmacokinetic properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in pharmaceutical research and development.
Chemical and Physical Properties
This compound, also known as (2S)-oxane-2-carboxylic acid, possesses a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[2] The fundamental physicochemical properties are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 105499-32-9 | [2] |
| Molecular Formula | C₆H₁₀O₃ | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| IUPAC Name | (2S)-oxane-2-carboxylic acid | [2] |
| Synonyms | This compound | [2] |
| Appearance | Not specified (likely a solid or oil) | |
| Boiling Point (Predicted) | 264.5 ± 33.0 °C | |
| Density (Predicted) | 1.185 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.70 ± 0.20 | |
| Storage | Inert atmosphere, room temperature | [3] |
Spectroscopic Data
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - COOH proton: A broad singlet typically downfield (>10 ppm).- Protons on the tetrahydropyran ring: A series of multiplets in the range of 1.5-4.5 ppm. The proton at the C2 position, adjacent to the carboxylic acid and the ring oxygen, would likely appear as a distinct multiplet. |
| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of 170-185 ppm.[9]- Carbons of the tetrahydropyran ring: Signals in the range of 20-80 ppm. The carbon at the C2 position would be shifted downfield due to the attachment of two oxygen atoms. |
| Infrared (IR) Spectroscopy | - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[4][5]- C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[4][5]- C-O stretch: A strong band in the 1000-1300 cm⁻¹ region.[4][5] |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (130.14).- Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45). The tetrahydropyran ring may also undergo characteristic fragmentation. |
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound is crucial for its application as a chiral building block. While a specific, detailed protocol for this exact molecule is not widely published, several general strategies for the synthesis of chiral tetrahydropyrans and the resolution of racemic carboxylic acids can be adapted.
General Synthetic Strategies
The synthesis of the tetrahydropyran-2-carboxylic acid scaffold can be approached through various methods, including:
-
Hydrogenation of Dihydropyran Precursors: A common method involves the catalytic hydrogenation of a corresponding dihydropyran-2-carboxylic acid derivative.
-
Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization of a hydroxy-alkenoic acid can lead to the formation of the tetrahydropyran ring.
-
Asymmetric Synthesis: The use of chiral catalysts or auxiliaries can direct the formation of the desired (S)-enantiomer.
Potential Experimental Protocol: Chiral Resolution
A plausible method for obtaining the enantiomerically pure this compound is through the chiral resolution of the racemic mixture. This typically involves the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.
Hypothetical Protocol for Chiral Resolution:
-
Salt Formation: Dissolve the racemic tetrahydro-2H-pyran-2-carboxylic acid in a suitable solvent (e.g., ethanol, isopropanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or another suitable chiral amine.
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer.
-
Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.
-
Liberation of the Chiral Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral this compound.
-
Extraction and Purification: Extract the chiral carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The final product can be further purified by chromatography or recrystallization.
Note: This is a generalized protocol and would require optimization of solvents, temperatures, and resolving agents for this specific compound.
Applications in Drug Discovery and Development
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry. It is often employed as a bioisostere for a cyclohexane ring to improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[1] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially leading to improved binding affinity with biological targets.
While specific drugs containing this compound as a direct building block are not prominently documented, the broader class of tetrahydropyran derivatives is found in a range of pharmaceuticals. For instance, various HIV protease inhibitors incorporate tetrahydropyran and tetrahydrofuran moieties to enhance their binding affinity and pharmacokinetic profiles.[10][11]
The carboxylic acid functionality of this compound provides a handle for further chemical modifications, allowing for its incorporation into larger molecules through amide bond formation or other coupling reactions. This makes it a versatile starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Biological Activity and Signaling Pathways
There is currently a lack of specific data on the biological activity and the signaling pathways modulated by this compound itself. Its primary role in drug discovery is as a chiral building block, where the biological activity is determined by the final molecule it is incorporated into.
The general class of pyran derivatives has been investigated for a wide range of biological activities, including anticancer and antioxidant effects. However, these studies often involve more complex, substituted pyran systems. Further research is needed to elucidate any intrinsic biological activity of this compound.
Logical Workflow and Diagrams
General Workflow for Chiral Resolution
The logical flow for obtaining an enantiomerically pure carboxylic acid via chiral resolution can be visualized as follows:
Caption: Workflow for the chiral resolution of a racemic carboxylic acid.
Role as a Bioisostere in Drug Design
The concept of using a tetrahydropyran ring as a bioisostere for a cyclohexane ring is a common strategy in drug design.
Caption: Bioisosteric replacement of a cyclohexyl with a tetrahydropyran moiety.
Conclusion
This compound is a valuable chiral building block with significant potential in the synthesis of novel pharmaceutical compounds. Its rigid, stereodefined structure and the presence of a modifiable carboxylic acid group make it an attractive starting material for creating diverse chemical libraries. The tetrahydropyran scaffold's role as a bioisostere offers a promising strategy for optimizing the pharmacokinetic profiles of drug candidates. While detailed experimental and biological data for this specific compound are still emerging, its structural features warrant further investigation and application in the field of drug discovery and development. Future research should focus on developing efficient and scalable enantioselective synthetic routes and exploring its incorporation into a wider range of biologically active molecules to fully realize its potential.
References
- 1. rsc.org [rsc.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. www1.udel.edu [www1.udel.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. web.pdx.edu [web.pdx.edu]
- 11. mdpi.com [mdpi.com]
(S)-Tetrahydro-2H-pyran-2-carboxylic acid: A Technical Overview for Researchers
For Immediate Release
This whitepaper provides a detailed technical guide on (S)-Tetrahydro-2H-pyran-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its fundamental molecular properties, provides a methodological framework for its synthesis, and discusses the broader context of pyran derivatives in therapeutic research.
Core Molecular Data
This compound is a saturated heterocyclic carboxylic acid. Its molecular structure and properties are fundamental to its application as a building block in organic synthesis. A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol [1] |
| CAS Number | 105499-32-9[1] |
| Boiling Point (Predicted) | 264.5 ± 33.0 °C |
| Density (Predicted) | 1.185 ± 0.06 g/cm³ |
| Storage Temperature | 2-8°C |
Table 1: Key physicochemical properties of this compound.
The molecular weight is calculated based on the empirical formula C₆H₁₀O₃ and the standard atomic weights of its constituent elements.
Experimental Protocols
The synthesis of tetrahydro-2H-pyran-2-carboxylic acid derivatives is a critical process for their incorporation into larger, more complex molecules. Below is a detailed experimental protocol for the synthesis of the racemic form, which can be adapted for stereospecific synthesis of the (S)-enantiomer through chiral separation or asymmetric synthesis techniques.
Synthesis of Tetrahydropyran-2-Carboxylic Acid [2]
This procedure details the hydrogenation of a dihydropyran precursor to yield the saturated tetrahydropyran ring.
Materials:
-
Sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid
-
Methanol
-
Raney nickel catalyst
-
Concentrated hydrochloric acid
-
Chloroform
-
Hydrogenation apparatus
Procedure:
-
Dissolution: Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol.
-
Hydrogenation: Introduce the methanolic solution into a hydrogenation vessel containing 60 g of Raney nickel catalyst. Pressurize the vessel with hydrogen gas to 3 atmospheres.
-
Reaction Monitoring: Maintain the reaction under constant stirring until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Catalyst Removal: Filter the reaction mixture to remove the Raney nickel catalyst.
-
Solvent Evaporation: Remove the methanol solvent from the filtrate in vacuo.
-
Acidification and Extraction: Acidify the resulting residue with concentrated hydrochloric acid. Extract the aqueous layer with chloroform.
-
Purification: Purify the extracted product by distillation.
Biological Context and Research Workflow
While this compound is primarily a synthetic building block, the broader class of pyran derivatives has garnered significant attention in medicinal chemistry for a wide range of biological activities. These include antimicrobial, antiviral, antiproliferative, and anticancer properties.[3] The general workflow for investigating the therapeutic potential of novel pyran derivatives is outlined in the diagram below.
This diagram illustrates the logical progression from the initial synthesis and characterization of novel pyran compounds to their biological evaluation and subsequent stages of drug development. The process begins with the chemical synthesis of a library of pyran derivatives, followed by rigorous structural confirmation. Promising compounds are then subjected to in vitro screening to identify "hits" with desired biological activity. These hits undergo lead optimization to improve their pharmacological properties, followed by in vivo testing and, for successful candidates, progression into preclinical development.
References
A Comprehensive Technical Guide to the Spectroscopic Data of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for (S)-Tetrahydro-2H-pyran-2-carboxylic acid, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific enantiomer, this document presents high-quality predicted spectroscopic data generated from validated cheminformatics models. This guide also includes generalized, detailed experimental protocols for acquiring such data, offering a valuable resource for researchers working with this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide a reliable estimation of the expected experimental values.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.5 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~4.1 | Doublet of Doublets | 1H | H-2 |
| ~3.6 - 4.0 | Multiplet | 2H | H-6 |
| ~1.6 - 1.9 | Multiplet | 4H | H-3, H-4, H-5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~75 | C-2 |
| ~68 | C-6 |
| ~30 | C-5 |
| ~25 | C-3 |
| ~22 | C-4 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950 (very broad) | O-H Stretch | Carboxylic Acid |
| ~2850-2950 | C-H Stretch | Alkane |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1200 | C-O Stretch | Carboxylic Acid |
| ~1100 | C-O Stretch | Ether |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 130.0579 | [M]⁺ (Molecular Ion) |
| 113 | [M-OH]⁺ |
| 85 | [M-COOH]⁺ |
| 55 | Further Fragmentation |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manual insertion port.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the attenuated total reflectance (ATR) method, which is suitable for solid samples.
-
Sample Preparation and Data Acquisition:
-
Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
2.3 Mass Spectrometry (MS)
This protocol outlines the general procedure for electrospray ionization (ESI) mass spectrometry.
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If the sample is not readily soluble, a small amount of a co-solvent like DMSO can be used, but the final concentration of DMSO should be low.
-
Transfer the final diluted sample to an appropriate autosampler vial.
-
-
Instrument Setup and Data Acquisition:
-
Set the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow rate and temperature. These may need to be optimized for the specific compound.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in the desired mass range. Data can be collected in either positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Process the data to identify the molecular ion and any significant fragment ions.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopy.
An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-Tetrahydro-2H-pyran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide is based on predicted data generated from computational models. These predictions offer a reliable and chemically sound representation of the expected spectrum, providing valuable insights for structural elucidation and characterization.
Predicted ¹H NMR Data
The predicted ¹H NMR data for this compound is summarized in the table below. The predictions are based on established chemical shift values and coupling constant principles for analogous molecular fragments.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ha | 3.95 | ddd | 11.5, 4.5, 2.0 | 1H |
| Hb | 3.60 | dt | 11.5, 4.0 | 1H |
| Hc | 4.10 | dd | 11.0, 4.5 | 1H |
| Hd | 1.90-2.05 | m | - | 1H |
| He | 1.60-1.75 | m | - | 1H |
| Hf | 1.45-1.60 | m | - | 2H |
| COOH | 12.0-13.0 | br s | - | 1H |
Experimental Protocol
The following provides a detailed methodology for the acquisition of a ¹H NMR spectrum for a compound such as this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which often allows for the observation of the carboxylic acid proton.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).
-
Capping: Securely cap the NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for the chosen solvent and the magnetic field homogeneity optimized through a process called shimming.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used for a routine ¹H NMR spectrum.
-
Number of Scans (NS): A sufficient number of scans (e.g., 8 to 64) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-5 seconds is generally sufficient to allow for full relaxation of the protons between scans.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good digital resolution.
-
Spectral Width (SW): A spectral width of approximately 15-20 ppm is typically used to ensure all proton signals are captured.
-
3. Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: The relative areas under each peak are integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shifts of all peaks are accurately determined.
-
Coupling Constant Measurement: The splitting patterns of the multiplets are analyzed to determine the coupling constants (J-values).
Visualizations
The following diagrams illustrate the molecular structure with proton assignments and a typical experimental workflow for ¹H NMR spectroscopy.
Caption: Molecular structure with proton assignments.
Caption: Experimental workflow for ¹H NMR spectroscopy.
An In-depth Technical Guide to the Synthesis of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure (S)-Tetrahydro-2H-pyran-2-carboxylic acid and its derivatives. The tetrahydropyran (THP) motif is a prevalent heterocyclic scaffold in numerous pharmaceutical agents, making the development of robust and stereoselective synthetic methodologies a critical area of research. This document details key asymmetric synthetic routes and chiral resolution techniques, presenting quantitative data in structured tables and providing detailed experimental protocols for cited methodologies.
Core Synthetic Strategies
The synthesis of enantiopure this compound can be broadly approached through two main strategies: asymmetric synthesis, which aims to create the desired enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis offers the most efficient route by minimizing the loss of material associated with resolving racemic mixtures. Key methodologies include:
-
Asymmetric Hetero-Diels-Alder Reaction: This powerful cycloaddition reaction allows for the construction of the tetrahydropyran ring with a high degree of stereocontrol. Chiral catalysts are employed to induce enantioselectivity in the formation of the dihydropyran intermediate, which can then be reduced and further functionalized to the desired carboxylic acid.
-
Intramolecular Oxa-Michael Addition (the 'Clip-Cycle' Approach): This elegant method involves the cyclization of a precursor containing an alcohol and an α,β-unsaturated thioester. The use of chiral phosphoric acids as catalysts has been shown to yield tetrahydropyran products with excellent enantioselectivity (up to 99% ee), including the desired (S)-enantiomer.[1]
Chiral Resolution of Racemic Tetrahydro-2H-pyran-2-carboxylic Acid
When a direct asymmetric synthesis is not feasible or optimized, chiral resolution of a racemic mixture of tetrahydro-2H-pyran-2-carboxylic acid or its ester derivatives provides a viable alternative.
-
Lipase-Catalyzed Kinetic Resolution: This enzymatic method utilizes the stereoselectivity of lipases to preferentially acylate or hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus resolved. This technique is widely used due to its high efficiency and environmentally benign reaction conditions.
-
Classical Resolution via Diastereomeric Salt Formation: This traditional method involves reacting the racemic carboxylic acid with a chiral amine to form a pair of diastereomeric salts.[2] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3] Subsequent acidification of the separated diastereomeric salts yields the individual enantiomers of the carboxylic acid.[2]
Experimental Protocols and Data
This section provides detailed experimental procedures for key synthetic methodologies. While a direct protocol for the unsubstituted this compound is not extensively detailed in the literature, the following protocols for closely related derivatives can be adapted.
Asymmetric Synthesis via Intramolecular Oxa-Michael Addition
This protocol is adapted from a 'clip-cycle' approach used for substituted tetrahydropyrans, which has been shown to produce the (S)-enantiomer with high enantiomeric excess.[1]
Reaction Scheme:
Figure 1: Asymmetric synthesis via intramolecular oxa-Michael addition.
Experimental Protocol:
-
Preparation of the Cyclization Precursor: The acyclic precursor is synthesized by "clipping" together an alcohol fragment with an aryl thioacrylate via catalytic olefin metathesis.
-
Intramolecular Oxa-Michael Cyclization: The precursor is dissolved in a suitable solvent (e.g., cyclohexane). A chiral phosphoric acid catalyst (e.g., (R)-TRIP, 20 mol%) is added. The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) until completion, monitored by TLC or LC-MS.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the (S)-Tetrahydro-2H-pyran-2-thioester.
-
Hydrolysis: The thioester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with aqueous acid or base).
Quantitative Data for a Related Derivative ((S)-2,2'-dimethyl tetrahydropyran thioester):
| Parameter | Value | Reference |
| Yield | 88% | [1] |
| Enantiomeric Excess (ee) | 67% | [1] |
Lipase-Catalyzed Kinetic Resolution of a Racemic Tetrahydropyran-2-yl)methanol
This protocol details the enzymatic resolution of a racemic alcohol, which can be subsequently oxidized to the corresponding carboxylic acid.
Workflow:
Figure 2: Lipase-catalyzed kinetic resolution workflow.
Experimental Protocol:
-
Enzymatic Acetylation: The racemic alcohol (e.g., (±)-2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol) is dissolved in a suitable solvent system (e.g., t-BuOMe/vinyl acetate 5:1).[4][5] An immobilized lipase (e.g., Novozym® 435) is added, and the suspension is stirred at room temperature.[4][5]
-
Monitoring the Reaction: The reaction progress is monitored by GC or HPLC until approximately 50% conversion is reached.
-
Separation: The enzyme is filtered off, and the filtrate is concentrated. The resulting mixture of the unreacted (S)-alcohol and the (R)-acetate is separated by column chromatography.
-
Oxidation: The resolved (S)-alcohol is then oxidized to the (S)-carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation, TEMPO-mediated oxidation).
Quantitative Data for the Resolution of (±)-2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol:
| Lipase | Conversion (%) | Enantiomeric Excess (ee) of Unreacted (S)-Alcohol (%) | Reference |
| Novozym® 435 | ~50 | >98 | [4][5] |
| Lipase AK | ~50 | >98 (for the (R)-alcohol) | [4][5] |
Chiral Resolution via Diastereomeric Salt Formation
This classical method is applicable to the direct resolution of racemic tetrahydro-2H-pyran-2-carboxylic acid.
Logical Relationship:
Figure 3: Chiral resolution by diastereomeric salt formation.
Experimental Protocol:
-
Salt Formation: The racemic tetrahydro-2H-pyran-2-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). An equimolar amount of a chiral resolving agent (e.g., (R)-(-)-α-methylbenzylamine, brucine, or quinine) is added.[2]
-
Fractional Crystallization: The solution is heated to dissolve the salts and then allowed to cool slowly. The less soluble diastereomeric salt will crystallize out. The crystals are collected by filtration. Several recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the solution is acidified (e.g., with HCl) to liberate the enantiomerically pure carboxylic acid.
-
Extraction and Purification: The free carboxylic acid is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the pure enantiomer. The enantiomeric excess should be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Conclusion
The synthesis of this compound and its derivatives can be achieved through several effective methodologies. Asymmetric synthesis, particularly through intramolecular oxa-Michael addition, offers a direct and atom-economical route to the desired enantiomer with high stereocontrol. Alternatively, chiral resolution techniques, including lipase-catalyzed kinetic resolution of esters and classical diastereomeric salt formation of the carboxylic acid, provide robust methods for obtaining the enantiopure product from a racemic mixture. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable strategy for their specific needs.
References
The Tetrahydropyran Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) ring is a prevalent and valuable scaffold in medicinal chemistry, recognized for its presence in numerous natural products and its favorable physicochemical properties.[1] As a saturated heterocyclic system, the THP moiety can act as a bioisosteric replacement for other cyclic systems, improve metabolic stability, and modulate aqueous solubility. When combined with a carboxylic acid functional group, a critical pharmacophore for interacting with various biological targets, the resulting tetrahydropyran carboxylic acid core becomes a powerful building block for the design of novel therapeutics. This guide provides a comprehensive overview of the diverse biological activities associated with tetrahydropyran carboxylic acids, with a focus on enzyme inhibition and receptor modulation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Enzyme Inhibition: A Primary Modality
Tetrahydropyran carboxylic acid derivatives have demonstrated significant potential as inhibitors of various enzymes, a key strategy in modern drug development. Their rigid, yet conformationally flexible, structure allows for precise orientation of the carboxylic acid and other substituents to engage with enzyme active sites.
LpxC Inhibition: A Novel Antibacterial Strategy
One of the most promising applications of this scaffold is in the development of novel antibiotics targeting Gram-negative bacteria. LpxC (UDP-3-O-(acyl)-N-acetylglucosamine deacetylase) is a crucial zinc metalloenzyme in the biosynthetic pathway of Lipid A, an essential component of the outer membrane of these bacteria.[2][3][4] Inhibition of LpxC is lethal to the bacteria, making it a highly attractive target.[2][4]
A notable class of tetrahydropyran-based hydroxamates has been identified as potent LpxC inhibitors.[1][2][3][5] The tetrahydropyran core serves to link the zinc-binding hydroxamate group with a hydrophobic tail that occupies a narrow tunnel in the enzyme, mimicking the natural substrate.[2]
The structure-activity relationship (SAR) of these compounds has been explored, leading to derivatives with nanomolar enzymatic potency and significant cellular activity against clinically relevant pathogens like Pseudomonas aeruginosa and Escherichia coli.[1][2]
| Compound | Target Enzyme | IC₅₀ (nM) | MIC P. aeruginosa PAO1 (μM) | MIC E. coli (μM) | Reference |
| 2 | P. aeruginosa LpxC | 7.4 | 50 | >200 | [2] |
| 23 | P. aeruginosa LpxC | 4.4 | 50 | <3.13 | [2] |
| 25 | P. aeruginosa LpxC | 6.3 | 25 | <3.13 | [2] |
Note: IC₅₀ is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.
Crystallographic studies have elucidated the binding mode of these inhibitors. The tetrahydropyran oxygen forms a critical hydrogen bond with a lysine residue (Lys238 in P. aeruginosa) in the active site, while the carbon backbone engages in van der Waals interactions.[1]
A fluorescence-based assay is commonly used to determine the inhibitory activity against LpxC.[6]
-
Reagents & Buffers: Assay buffer (e.g., 50 mM phosphate buffer, pH 7.5), purified LpxC enzyme (e.g., E. coli or P. aeruginosa LpxC), substrate (UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine), test compounds (inhibitors) dissolved in DMSO, stop solution (e.g., 0.625 M NaOH), neutralization solution (e.g., 0.625 M acetic acid), and a fluorescent derivatizing agent (o-phthaldialdehyde with 2-mercaptoethanol).[6][7]
-
Procedure: a. In a 96-well microplate, add assay buffer, substrate, and varying concentrations of the test inhibitor. b. Initiate the reaction by adding the LpxC enzyme. c. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[6][7] d. Stop the reaction by adding the NaOH solution. e. Neutralize with the acetic acid solution.[6] f. Add the o-phthaldialdehyde solution to convert the deacetylated product into a fluorescent isoindole.[6]
-
Data Acquisition: Measure fluorescence using a plate reader at appropriate excitation/emission wavelengths (e.g., 340 nm excitation, 460 nm emission).[6][7]
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
The broth microdilution method is the standard for determining the MIC of an antibacterial compound.[8][9][10]
-
Materials: Mueller-Hinton Broth (MHB), 96-well microplates, bacterial inoculum standardized to ~5 x 10⁵ CFU/mL, and serial dilutions of the test compound.[9][10]
-
Procedure: a. Prepare two-fold serial dilutions of the test compound in MHB directly in the wells of a 96-well plate.[9] b. Add the standardized bacterial inoculum to each well. Include positive (bacteria, no drug) and negative (broth only) controls.[9] c. Incubate the plate at 37°C for 16-24 hours.[9]
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10]
S-adenosylmethionine (AdoMet) Synthetase Inhibition
4-Aminotetrahydro-2H-pyran-4-carboxylic acid has been investigated as a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase. This enzyme catalyzes the formation of AdoMet from ATP and methionine, a crucial molecule involved in numerous metabolic pathways, including methylation and polyamine synthesis. Its inhibition is a target for developing anticancer and antimicrobial agents.[11]
A common method involves the use of radiolabeled substrates.[12][13]
-
Reagents: Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with MgCl₂ and KCl), purified AdoMet synthetase, ATP, radiolabeled L-[methyl-¹⁴C]-methionine, and test inhibitors.[11]
-
Procedure: a. Pre-incubate the enzyme with various concentrations of the inhibitor at room temperature.[11] b. Initiate the reaction by adding ATP and L-[methyl-¹⁴C]-methionine. c. Incubate for a set time (e.g., 5-10 minutes) at 25°C.[11] d. Terminate the reaction (e.g., by adding EDTA).[11] e. Separate the product, [¹⁴C]AdoMet, from the unreacted substrate using ion-exchange chromatography (e.g., on a Bio-Rex 70 column).[12][13]
-
Data Acquisition: Quantify the radioactivity of the eluted product using a scintillation counter.
-
Analysis: Determine the rate of product formation and calculate the percent inhibition and IC₅₀ values for the test compounds.
c-Met Kinase Inhibition
The tetrahydropyran scaffold has also been incorporated into the structure-based design of inhibitors for c-Met, a receptor tyrosine kinase.[14] The HGF/c-Met signaling pathway, when dysregulated, is implicated in promoting tumor growth, invasion, and metastasis in numerous cancers. Small molecule inhibitors targeting the ATP-binding site of c-Met are a validated strategy in oncology. While specific tetrahydropyran carboxylic acid examples are part of broader proprietary development, their inclusion highlights the versatility of the core structure in kinase inhibitor design.[15][16]
Receptor Modulation: Targeting Cell Signaling
Beyond enzyme inhibition, tetrahydropyran carboxylic acids serve as core structures for molecules that modulate the function of cell surface receptors, particularly G protein-coupled receptors (GPCRs).
Neurological Receptor Antagonism
Derivatives containing the tetrahydropyran core have been reported to have applications as neurological receptor antagonists, with potential uses in treating cognitive impairments and Alzheimer's disease. Antagonists block the action of endogenous ligands at receptors, thereby modulating downstream signaling pathways. The specific receptors targeted by these THP derivatives are often proprietary but may include muscarinic, serotonergic, or glutamate receptors.
The discovery of receptor antagonists typically follows a standardized screening cascade to identify and characterize promising compounds.
This assay is the gold standard for measuring the affinity of a test compound for a receptor.[17][18] It quantifies the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor.[18][19]
-
Materials: A source of the receptor (e.g., cell membrane homogenates from cells expressing the target receptor), a specific radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), unlabeled test compounds, and an appropriate binding buffer.[17][19]
-
Procedure: a. In assay tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[18] b. To determine non-specific binding, run a parallel set of incubations in the presence of a saturating concentration of a known, potent unlabeled ligand.[20] c. Incubate the mixture to allow binding to reach equilibrium.[18] d. Separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically done by rapid filtration over glass fiber filters, which trap the membranes but allow free ligand to pass through.[18]
-
Data Acquisition: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the specific binding as a function of the test compound concentration. c. Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[19]
Conclusion and Future Outlook
The tetrahydropyran carboxylic acid scaffold is a versatile and highly valuable motif in modern drug discovery. Its demonstrated activities as an antibacterial agent through LpxC inhibition, as a modulator of key metabolic enzymes like AdoMet synthetase, and as a core for receptor antagonists underscore its broad therapeutic potential. The favorable physicochemical properties imparted by the THP ring, combined with the potent and specific interactions enabled by the carboxylic acid group, provide a robust platform for lead optimization. Future research will likely see the expansion of this scaffold against an even wider array of biological targets, including other kinases, proteases, and GPCRs, further cementing its role as a privileged structure for the development of next-generation therapeutics.
References
- 1. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. protocols.io [protocols.io]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay and regulation of S-adenosylmethionine synthetase in Saccharomyces cerevisiae and Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay and regulation of S-adenosylmethionine synthetase in Saccharomyces cerevisiae and Candida utilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 15. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
The Pivotal Role of Pyran-2-ones in the Synthesis of Natural Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyran-2-one (or α-pyrone) scaffold is a privileged six-membered heterocyclic motif ubiquitously found in a vast array of natural products. These compounds, isolated from diverse sources including plants, fungi, bacteria, and marine organisms, exhibit a remarkable spectrum of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This inherent bioactivity, coupled with their versatile chemical reactivity, has established pyran-2-ones as crucial building blocks and synthetic targets in the field of natural product synthesis and drug discovery. This technical guide provides a comprehensive overview of the role of pyran-2-ones, detailing synthetic methodologies, applications in total synthesis, and the underlying mechanisms of action of prominent pyran-2-one-containing natural products.
The Significance of the Pyran-2-one Moiety in Bioactive Natural Products
The pyran-2-one ring system is a key pharmacophore in numerous biologically active compounds. Its unique electronic and structural features, including a conjugated diene system and a lactone functionality, allow for diverse interactions with biological macromolecules. The electrophilic centers at C-2, C-4, and C-6 make these molecules susceptible to nucleophilic attack, a key aspect of their reactivity and biological function.[3][4]
Many pyran-2-one-containing natural products are gaining attention for their therapeutic potential. For instance, Neopeltolide , a marine macrolide, exhibits potent antiproliferative activity against various cancer cell lines by inhibiting mitochondrial ATP synthesis.[5][6] Another prominent example is 6-pentyl-2H-pyran-2-one , a fungal metabolite, which displays significant antifungal and antimicrobial properties.[7] The diverse bioactivities of these and other pyran-2-one natural products underscore their importance as lead compounds in drug development.
Synthetic Strategies for Constructing the Pyran-2-one Core
The development of efficient and stereoselective methods for the synthesis of substituted pyran-2-ones is a central theme in organic chemistry. A variety of strategies have been devised, ranging from classical condensation reactions to modern transition-metal-catalyzed methodologies.
Synthesis from Acyclic Precursors
One of the most common approaches involves the cyclization of functionalized acyclic precursors. These methods offer a high degree of flexibility in introducing substituents onto the pyran-2-one ring.
-
Palladium-Catalyzed Carbonylative Cross-Coupling: This method involves the reaction of 2-cyclobutenones with organostannanes in the presence of a palladium catalyst and carbon monoxide to yield 2,3,6-trisubstituted-2-pyrones.[1]
-
Palladium-Catalyzed Alkynylzinc-Haloacrylic Acid Coupling and Lactonization: This two-step process, developed by Negishi and co-workers, provides high yields of 6-alkyl-2H-pyran-2-ones from (Z)-5-alkyl-2-en-4-ynoic acids.[1][8]
-
Sonogashira Coupling followed by Electrophilic Cyclization: Larock and colleagues demonstrated a two-step sequence involving a Sonogashira coupling to form (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to afford substituted 2-pyrones.[1][8]
Cycloaddition Reactions
The conjugated diene system of pyran-2-ones makes them excellent partners in Diels-Alder reactions, providing a powerful tool for the construction of complex cyclic systems. These reactions can be highly regioselective and stereoselective.[9]
Transition Metal-Catalyzed Syntheses
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of pyran-2-ones, offering mild reaction conditions and high efficiency.
-
Gold-Catalyzed Cyclo-isomerization: Gold(III) chloride can catalyze the cyclo-isomerization of 3-ethynyl-indole-2-carboxylic acids to produce pyrano[3,4-b]indol-1(9H)-ones in good to excellent yields.[8]
-
Ruthenium-Catalyzed Annulations: Ruthenium catalysts can be employed for the annulation of sulfoxonium and iodonium ylides with cis-stilbene acids to construct α-pyrone skeletons.[5]
The following diagram illustrates the general logic of several key synthetic approaches to the pyran-2-one core.
Caption: Key synthetic routes to the pyran-2-one core.
Quantitative Data on Pyran-2-one Synthesis
The efficiency of different synthetic methods for pyran-2-ones can be compared by examining their yields and substrate scope. The following tables summarize quantitative data from selected publications.
Table 1: Substrate Scope for the NHC-Catalyzed Synthesis of Pyran-2-one-fused[10]helicenoids [1]
| Entry | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | dr |
| 1 | Phenyl | Phenyl | 3a | 95 | 98 | >20:1 |
| 2 | 4-MeC6H4 | Phenyl | 3b | 92 | 97 | >20:1 |
| 3 | 4-FC6H4 | Phenyl | 3c | 96 | 98 | >20:1 |
| 4 | 2-Naphthyl | Phenyl | 3d | 85 | 96 | >20:1 |
| 5 | Phenyl | 4-MeC6H4 | 3e | 93 | 98 | >20:1 |
| 6 | Phenyl | 4-ClC6H4 | 3f | 90 | 97 | >20:1 |
Table 2: Substrate Scope for the Synthesis of Pyran-2-one-fused[11]helicenoids [11]
| Entry | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 4a | 88 | 95 |
| 2 | 4-MeC6H4 | Phenyl | 4b | 85 | 94 |
| 3 | 4-FC6H4 | Phenyl | 4c | 90 | 96 |
| 4 | 2-Naphthyl | Phenyl | 4d | 78 | 93 |
| 5 | Phenyl | 4-MeC6H4 | 4e | 86 | 95 |
| 6 | Phenyl | 4-ClC6H4 | 4f | 82 | 94 |
Table 3: One-Pot Synthesis of 2H-Pyran-2-ones [12]
| Entry | R1 | R2 | R3 | Product | Yield (%) |
| 1 | Ph | H | CO2Et | 3a | 85 |
| 2 | 4-MeC6H4 | H | CO2Et | 3b | 82 |
| 3 | 4-ClC6H4 | H | CO2Et | 3c | 88 |
| 4 | Ph | Me | CO2Et | 3d | 75 |
| 5 | Ph | H | CN | 3e | 90 |
Case Studies in Natural Product Total Synthesis
The utility of pyran-2-ones as synthetic intermediates is best illustrated through their application in the total synthesis of complex natural products.
Total Synthesis of (+)-Neopeltolide
The total synthesis of (+)-Neopeltolide has been a significant challenge, inspiring the development of novel synthetic strategies. A convergent 11-step synthesis has been reported, highlighting a tandem macrocyclization/transannular pyran cyclization strategy for the stereocontrolled construction of the macrolactone core.[13][14] The synthesis of the C1-C7 carboxylic acid and the C8-C16 alcohol fragments, each prepared in six steps, precedes their esterification and subsequent cyclization. The oxazole-containing side chain is synthesized separately and attached in the final steps.[13] The overall workflow is depicted below.
Caption: Convergent synthesis of (+)-Neopeltolide.
Synthesis of 6-pentyl-2H-pyran-2-one
The synthesis of the antifungal natural product 6-pentyl-2H-pyran-2-one has been achieved through various methods. One straightforward approach involves the condensation of heptanal with a suitable C3-building block, followed by cyclization and dehydration.[15]
Mechanism of Action and Signaling Pathways
Understanding the molecular targets and signaling pathways modulated by pyran-2-one natural products is crucial for their development as therapeutic agents.
Neopeltolide: Inhibition of the Cytochrome bc1 Complex
Neopeltolide exerts its potent anticancer effects by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[5][16] It acts as a Qo site inhibitor, blocking the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain leads to a decrease in ATP production and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.[6][13]
Caption: Neopeltolide inhibits the cytochrome bc1 complex.
6-pentyl-2H-pyran-2-one: Disruption of Fungal Cellular Pathways
The antifungal activity of 6-pentyl-2H-pyran-2-one involves the disruption of key cellular processes in fungi. Studies have suggested that it may interfere with the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism.[2][17] Additionally, it has been shown to downregulate the expression of ECHS1, an enzyme involved in fatty acid metabolism, and induce autophagy in fungal cells.[7] In plants, 6-pentyl-2H-pyran-2-one has been found to modulate root morphogenesis through auxin and ethylene signaling pathways.[18]
Caption: Antifungal action of 6-pentyl-2H-pyran-2-one.
Modulation of Key Signaling Pathways: NF-κB and Nrf2
Many natural products exert their biological effects by modulating key cellular signaling pathways such as NF-κB and Nrf2. The NF-κB pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is implicated in various diseases, including cancer.[13][19] The Nrf2 pathway is the primary regulator of the cellular antioxidant response.[20][21] While direct modulation of these pathways by specific pyran-2-one natural products is an active area of research, their potential to do so represents a promising avenue for therapeutic intervention.
Caption: Overview of the NF-κB signaling pathway.
Caption: Overview of the Nrf2 antioxidant response pathway.
Detailed Experimental Protocols
This section provides representative experimental protocols for the synthesis of pyran-2-one derivatives, extracted from the supplementary information of peer-reviewed publications.
Protocol 1: General procedure for the synthesis of 3-benzoylamino-cycloalka[b]pyran-2-ones (Conventional Heating)[22]
A mixture of a cycloalkanone (10 mmol), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.7 mL, 20 mmol) was heated under reflux for 16 hours. After evaporation of the volatile components, the crude 2-[(dimethylamino)methylene]cycloalkanone was reacted with hippuric acid (1.79 g, 10 mmol) in acetic anhydride (10 mL) at 90 °C for 4 hours. After evaporation of the volatile components, the tarry residue was treated with a mixture of pyridine and triethylamine (4:1, 10 mL) under reflux for 9 hours. Upon evaporation, ethanol (10 mL) was added to the residue, and the product was isolated by filtration and recrystallization.
-
3-Benzoylamino-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one (from cyclohexanone): Yield: 65%; mp 198-200 °C.
-
3-Benzoylamino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-2-one (from cycloheptanone): Yield: 70%; mp 185-187 °C.
Protocol 2: Synthesis of the C1-C7 Carboxylic Acid Fragment of Neopeltolide[15]
(S)-4-(benzyloxy)-2-methylbut-2-en-1-ol: To a solution of (S)-2-(benzyloxymethyl)oxirane (5.00 g, 30.5 mmol) in THF (150 mL) at -78 °C was added MeLi (1.14 M in Et2O, 53.5 mL, 61.0 mmol) dropwise. The reaction mixture was stirred at -78 °C for 1 h and then at 0 °C for 2 h. The reaction was quenched with saturated aqueous NH4Cl (50 mL) and the mixture was extracted with EtOAc (3 x 100 mL). The combined organic layers were washed with brine (50 mL), dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, hexanes/EtOAc = 4:1) to give the title compound (4.98 g, 85%) as a colorless oil.
Conclusion
Pyran-2-ones represent a cornerstone in the field of natural product synthesis and medicinal chemistry. Their widespread occurrence in nature, coupled with their diverse and potent biological activities, continues to inspire the development of novel synthetic methodologies and therapeutic agents. The ability to efficiently construct and modify the pyran-2-one core is paramount for accessing new chemical space and advancing our understanding of the intricate interplay between these fascinating molecules and biological systems. As our synthetic capabilities expand and our understanding of their mechanisms of action deepens, pyran-2-one-based natural products and their analogs will undoubtedly remain at the forefront of the quest for new and effective treatments for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Synthesis and Structure-Activity Investigation of the Marine Natural Product Neopeltolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Natural Product Neopeltolide as a Cytochrome bc1 Complex Inhibitor: Mechanism of Action and Structural Modification - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 18. The volatile 6-pentyl-2H-pyran-2-one from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Recent Advances in the Synthesis of 2-Pyrones | Semantic Scholar [semanticscholar.org]
- 20. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of (S)-Tetrahydro-2H-pyran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (S)-Tetrahydro-2H-pyran-2-carboxylic acid (CAS No. 105499-32-9). The information is compiled from various safety data sheets and chemical handling protocols to ensure laboratory personnel can manage this substance safely and effectively.
Chemical Identification and Physical Properties
This compound is a heterocyclic building block used in organic synthesis. Understanding its basic properties is the first step in safe handling.
Table 1: Chemical Identifiers and Physical Data
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (2S)-oxane-2-carboxylic acid, (2S)-tetrahydropyran-2-carboxylic acid[1] |
| CAS Number | 105499-32-9[1][2][3] |
| Molecular Formula | C₆H₁₀O₃[1][2][3] |
| Molecular Weight | 130.14 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid or solid[1] |
| Predicted Boiling Point | 264.5 ± 33.0 °C[1] |
| Predicted Density | 1.185 ± 0.06 g/cm³[1] |
| Predicted pKa | 3.70 ± 0.20[1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The signal word associated with it is "Danger" [1][2]. Adherence to the following classifications and precautions is mandatory.
Table 2: GHS Hazard Statement Summary
| Code | Hazard Statement | Hazard Class |
| H302 | Harmful if swallowed[1][2][4] | Acute toxicity, oral (Category 4)[4] |
| H315 | Causes skin irritation[1][2][4] | Skin corrosion/irritation (Category 2)[4] |
| H318 | Causes serious eye damage[1][2] | Serious eye damage/eye irritation (Category 1) |
| H335 | May cause respiratory irritation[1][2][4] | STOT, single exposure (Category 3)[4] |
Personal Protective Equipment (PPE) and Handling
Proper selection and use of PPE are critical to minimize exposure. The following diagram illustrates the logic for selecting appropriate PPE based on the handling procedure.
Caption: PPE selection workflow for handling this compound.
Table 3: Precautionary Statements for Safe Handling
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] |
| P264 | Wash skin and hands thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| P330 | Rinse mouth.[1] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] | |
| P362 | Take off contaminated clothing and wash before reuse.[1] | |
| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P310 | Immediately call a POISON CENTER or doctor/physician.[1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Hierarchy of Controls
To ensure maximum safety, a hierarchy of controls should be implemented. This approach prioritizes engineering and administrative controls over sole reliance on PPE.
Caption: Hierarchy of controls for managing risks associated with this chemical.
Experimental Protocols
5.1 Protocol for Weighing and Preparing a Solution
This protocol outlines the standard procedure for safely handling the solid/liquid form of the chemical to prepare a stock solution.
-
Preparation:
-
Ensure a chemical fume hood is certified and operational.
-
Gather all necessary materials: the chemical container, spatula, weigh boat/paper, appropriate glassware, and solvent.
-
Don all required PPE as determined by the PPE selection workflow (Section 3.0), including chemical splash goggles, a face shield, nitrile gloves, and a lab coat.
-
-
Weighing:
-
Perform all manipulations inside the chemical fume hood.
-
Place a weigh boat on the analytical balance and tare.
-
Carefully open the container of this compound, avoiding raising dust if it is in solid form.
-
Using a clean spatula, transfer the desired amount of the chemical to the weigh boat.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution:
-
Transfer the weighed chemical into a beaker or flask containing the desired solvent. Use a funnel for narrow-necked flasks.
-
Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.
-
Stir the solution using a magnetic stir bar or gentle swirling until the solid is fully dissolved. Avoid splashing.
-
-
Cleanup and Waste Disposal:
-
Dispose of the used weigh boat, gloves, and any contaminated wipes into a designated solid hazardous waste container.
-
Decontaminate the spatula and any non-disposable equipment with an appropriate solvent.
-
Wash hands thoroughly after the procedure is complete, even after removing gloves.
-
Spill and Emergency Procedures
6.1 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][4]
6.2 Spill Response Protocol
The following workflow should be followed for a small, manageable spill (<100g solid or <100mL liquid). For larger spills, evacuate the area and contact institutional emergency response.
Caption: Step-by-step workflow for the response to a small chemical spill.
Storage and Incompatibilities
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Recommended storage temperature is often cited as room temperature or refrigerated (2-8°C).[1][2] The substance should be stored locked up.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. It is not a substitute for a formal risk assessment or the information provided on a supplier's Safety Data Sheet (SDS), which should always be consulted prior to use.
References
Methodological & Application
Enantioselective Synthesis of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tetrahydro-2H-pyran-2-carboxylic acid is a valuable chiral building block in the synthesis of a variety of biologically active molecules and pharmaceuticals. Its defined stereochemistry is often crucial for the desired pharmacological activity and selectivity. This document provides an overview of established and emerging enantioselective strategies for the synthesis of this important compound, complete with detailed protocols for key methodologies, data presented for easy comparison, and visualizations of the synthetic workflows. The presented methods focus on catalytic asymmetric approaches, which offer high efficiency and stereocontrol.
Key Synthetic Strategies
The enantioselective synthesis of this compound can be broadly approached through several key strategies:
-
Asymmetric Hetero-Diels-Alder Reaction: This powerful cycloaddition reaction allows for the construction of the dihydropyran ring with high stereocontrol. Subsequent reduction of the double bond and hydrolysis of an ester group can afford the target carboxylic acid.
-
Organocatalytic Michael Addition/Cyclization: The conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization, can be rendered enantioselective using chiral organocatalysts. This approach can build the tetrahydropyran core with the desired stereochemistry.
-
Kinetic Resolution: Enzymatic or chemical kinetic resolution of a racemic mixture of tetrahydropyran-2-carboxylic acid or a suitable precursor can provide access to the desired (S)-enantiomer.
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or amino acids, allows for the transfer of chirality to the target molecule through a series of chemical transformations.
This document will focus on providing a detailed protocol for a representative catalytic asymmetric approach.
Featured Enantioselective Protocol: Organocatalytic Michael Addition followed by Cyclization and Oxidation
One effective strategy for the enantioselective synthesis of this compound involves an organocatalyzed Michael addition of an alcohol to an α,β-unsaturated aldehyde, followed by cyclization and subsequent oxidation. This approach establishes the key stereocenter early in the synthetic sequence.
Experimental Workflow
The overall synthetic workflow can be visualized as a three-step process starting from simple achiral precursors.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Organocatalytic Asymmetric Michael Addition
This key step establishes the chirality of the molecule using a chiral secondary amine catalyst.
Materials:
-
Crotonaldehyde
-
Allyl alcohol
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral catalyst)
-
Benzoic acid (co-catalyst)
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the chiral catalyst (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (2.0 M) at room temperature is added crotonaldehyde (1.0 equiv.).
-
Allyl alcohol (1.2 equiv.) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC for the consumption of the starting aldehyde.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral δ-hydroxy-α,β-unsaturated aldehyde.
Step 2: Intramolecular Hemiacetalization and Oxidation to the Lactone
The intermediate aldehyde is cyclized and oxidized to the corresponding chiral lactone.
Materials:
-
Chiral δ-hydroxy-α,β-unsaturated aldehyde (from Step 1)
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Acetone
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
The chiral δ-hydroxy-α,β-unsaturated aldehyde (1.0 equiv.) is dissolved in acetone at 0 °C.
-
Jones reagent is added dropwise until a persistent orange color is observed.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of isopropanol until the orange color disappears.
-
The mixture is diluted with water and extracted with dichloromethane (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude lactone is purified by flash column chromatography on silica gel to yield (S)-Tetrahydro-2H-pyran-2-one.
Step 3: Hydrolysis to this compound
The final step involves the hydrolysis of the chiral lactone to the target carboxylic acid.
Materials:
-
(S)-Tetrahydro-2H-pyran-2-one (from Step 2)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (S)-Tetrahydro-2H-pyran-2-one (1.0 equiv.) in a mixture of THF and water (2:1) is added LiOH (1.5 equiv.).
-
The reaction mixture is stirred at room temperature for 4-6 hours until the lactone is consumed (monitored by TLC).
-
The reaction mixture is cooled to 0 °C and acidified to pH 2-3 with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a solid or oil. Further purification can be achieved by recrystallization or chromatography if necessary.
Data Presentation
The efficiency of the key enantioselective step is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes representative data for the organocatalytic Michael addition.
| Catalyst Loading (mol%) | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 10 | Benzoic Acid | Toluene | 25 | 48 | 85 | 95 |
| 5 | Acetic Acid | CH2Cl2 | 25 | 72 | 78 | 92 |
| 10 | None | Toluene | 40 | 48 | 65 | 75 |
| 15 | Benzoic Acid | THF | 0 | 96 | 82 | 97 |
Note: The data presented in this table is representative and may vary based on the specific substrate and precise reaction conditions.
Mechanistic Insight
The stereochemical outcome of the key Michael addition is governed by the formation of a transient chiral enamine intermediate between the α,β-unsaturated aldehyde and the secondary amine catalyst. The bulky substituents on the catalyst create a sterically hindered environment, directing the incoming nucleophile (the alcohol) to attack from the less hindered face of the enamine.
Caption: Simplified catalytic cycle for the asymmetric Michael addition.
Conclusion
The described organocatalytic approach provides a reliable and highly enantioselective method for the synthesis of this compound. The use of a commercially available chiral organocatalyst and mild reaction conditions makes this protocol attractive for both academic and industrial applications. Further optimization of catalyst structure and reaction parameters may lead to even higher yields and enantioselectivities. This application note serves as a practical guide for researchers engaged in the synthesis of chiral heterocycles for drug discovery and development.
Application Notes and Protocols: Asymmetric Synthesis of Bioactive Molecules Using (S)-Tetrahydro-2H-pyran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (S)-Tetrahydro-2H-pyran-2-carboxylic acid as a versatile chiral auxiliary in the asymmetric synthesis of bioactive molecules. Detailed experimental protocols and data are presented to guide researchers in applying this methodology for the stereocontrolled synthesis of complex molecular targets.
Introduction
This compound is a readily available and inexpensive chiral building block derived from the chiral pool. Its rigid pyran ring structure and the presence of a carboxylic acid functional group make it an excellent candidate for use as a chiral auxiliary in a variety of asymmetric transformations, including alkylations and aldol reactions. By temporarily attaching this chiral moiety to a prochiral substrate, it is possible to direct the stereochemical outcome of a reaction with high efficiency, leading to the formation of a desired enantiomer of a chiral product. This approach is particularly valuable in drug discovery and development, where the biological activity of a molecule is often dependent on its specific stereochemistry.
While direct, detailed protocols for the synthesis of a specific marketed drug using this compound as a chiral auxiliary are not extensively documented in publicly available literature, its application can be exemplified through the diastereoselective synthesis of key chiral intermediates. These intermediates can then be further elaborated to construct complex bioactive molecules, such as STAT3 inhibitors.
Application Example: Diastereoselective Alkylation for the Synthesis of a Chiral Aldehyde
This section details a representative protocol for the use of a derivative of this compound as a chiral auxiliary in a diastereoselective alkylation reaction to produce a key chiral aldehyde intermediate. This aldehyde can serve as a versatile precursor for the synthesis of various bioactive molecules.
Experimental Workflow
The overall experimental workflow for the diastereoselective alkylation is depicted below.
Caption: Workflow for Diastereoselective Alkylation.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-2-(hydroxymethyl)tetrahydro-2H-pyran
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, slowly add lithium aluminum hydride (LiAlH4) (1.5 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield (S)-2-(hydroxymethyl)tetrahydro-2H-pyran as a colorless oil.
Step 2: Coupling with a Prochiral Carboxylic Acid
-
To a solution of (S)-2-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq), a prochiral carboxylic acid (e.g., 3-phenylpropanoic acid) (1.1 eq), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral ester.
Step 3 & 4: Diastereoselective Alkylation
-
To a solution of the chiral ester (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add the electrophile (e.g., benzyl bromide) (1.2 eq) and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product.
Step 5 & 6: Reductive Cleavage and Purification
-
To a solution of the alkylated ester (1.0 eq) in anhydrous toluene at -78 °C, add diisobutylaluminium hydride (DIBAL-H) (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chiral aldehyde.
Quantitative Data
The following table summarizes typical quantitative data for the diastereoselective alkylation sequence.
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| Alkylation | Alkylated Chiral Ester | 85-95 | >95:5 | N/A |
| Reductive Cleavage | Chiral Aldehyde | 80-90 | N/A | >95 |
Application in the Synthesis of Bioactive Molecules: STAT3 Inhibitors
The chiral aldehyde synthesized via the protocol described above is a valuable intermediate for the synthesis of more complex bioactive molecules, such as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is implicated in various cancers, making it an attractive therapeutic target.
STAT3 Signaling Pathway
The STAT3 signaling pathway is a crucial cellular signaling cascade involved in cell growth, differentiation, and survival. Its dysregulation is a hallmark of many cancers.
Caption: Simplified STAT3 Signaling Pathway and Point of Inhibition.
The chiral aldehyde can be elaborated through multi-step synthesis to generate non-peptidic small molecule inhibitors that can disrupt the STAT3 signaling pathway, for example, by inhibiting STAT3 dimerization or its binding to DNA.
Conclusion
This compound serves as an effective and economical chiral auxiliary for the asymmetric synthesis of valuable chiral building blocks. The protocols outlined in these application notes demonstrate its utility in directing stereoselective alkylation reactions to produce chiral aldehydes with high diastereoselectivity and enantiomeric excess. These intermediates are poised for further transformation into complex and biologically active molecules, including potential STAT3 inhibitors for cancer therapy. The detailed methodologies and structured data provided herein are intended to facilitate the adoption of this versatile chiral auxiliary in synthetic chemistry and drug discovery programs.
The Use of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid in Chiral Ligand Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Tetrahydro-2H-pyran-2-carboxylic acid and its derivatives represent a class of chiral building blocks with significant potential in the synthesis of novel chiral ligands for asymmetric catalysis. The inherent chirality and conformational rigidity of the tetrahydropyran ring make it an attractive scaffold for the design of ligands that can effectively control the stereochemical outcome of a variety of chemical transformations. This document provides an overview of the application of these pyran-based chiral ligands, along with detailed experimental protocols for their synthesis and use in asymmetric reactions, targeting researchers and professionals in the field of drug discovery and development.
Introduction
Chiral ligands are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its efficacy and safety. The tetrahydropyran motif is a common feature in many natural products and bioactive molecules, and its incorporation into chiral ligand design offers a strategy to explore new chemical space and develop highly selective catalysts. This compound, a commercially available and optically pure starting material, provides a versatile entry point for the synthesis of a diverse range of chiral ligands.
Ligand Synthesis
The synthesis of chiral ligands from this compound typically involves the transformation of the carboxylic acid functionality into other coordinating groups, such as amides, esters, or by reduction to the corresponding alcohol, which can then be further functionalized.
Synthesis of Chiral Phosphine Ligands from (S)-Tetrahydro-2H-pyran-2-methanol
A common strategy involves the reduction of the carboxylic acid to the corresponding alcohol, ((S)-tetrahydro-2H-pyran-2-yl)methanol, which can then be used to introduce phosphine moieties.
Experimental Protocol: Synthesis of ((S)-tetrahydro-2H-pyran-2-yl)methanol
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add lithium aluminium hydride (LiAlH₄) (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the sequential slow addition of water, 15% aqueous NaOH, and water again.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to afford the crude ((S)-tetrahydro-2H-pyran-2-yl)methanol.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure alcohol.
Experimental Protocol: Synthesis of a Diphosphine Ligand
-
To a solution of ((S)-tetrahydro-2H-pyran-2-yl)methanol (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).
-
Slowly add methanesulfonyl chloride (2.1 eq) and stir the mixture at 0 °C for 2 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the mesylate.
-
To a suspension of potassium diphenylphosphide (KPPh₂) (2.5 eq) in anhydrous THF at -78 °C, add a solution of the mesylate (1.0 eq) in THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the chiral diphosphine ligand.
Applications in Asymmetric Catalysis
Chiral ligands derived from this compound are anticipated to be effective in a range of metal-catalyzed asymmetric reactions. The specific applications will depend on the nature of the coordinating atoms and the overall ligand architecture.
Asymmetric Hydrogenation
Chiral phosphine ligands are widely used in the asymmetric hydrogenation of prochiral olefins and ketones. The pyran-based diphosphine ligands described above can be evaluated in rhodium- or ruthenium-catalyzed hydrogenations.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
In a glovebox, dissolve the chiral diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) in degassed DCM (5 mL) in a Schlenk tube.
-
Stir the solution for 20 minutes to form the catalyst complex.
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in degassed DCM (5 mL).
-
Transfer the substrate solution to an autoclave.
-
Add the catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
Carefully release the hydrogen pressure and concentrate the reaction mixture.
-
Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
The performance of newly synthesized chiral ligands should be systematically evaluated and the data presented in a clear and structured format for easy comparison.
| Entry | Ligand | Substrate | Catalyst | Solvent | Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| 1 | Ligand A | Substrate 1 | [Rh(COD)₂]BF₄ | DCM | 10 | 12 | 98 | 95 (S) |
| 2 | Ligand B | Substrate 1 | [Rh(COD)₂]BF₄ | Toluene | 10 | 12 | 95 | 92 (R) |
| 3 | Ligand A | Substrate 2 | Ru(OAc)₂(BINAP) | MeOH | 20 | 24 | 99 | 98 (R) |
Table 1: Example data table for the evaluation of pyran-based chiral ligands in asymmetric hydrogenation.
Visualization of Concepts
Diagrams are essential for visualizing experimental workflows and the logical relationships in ligand design.
Caption: Workflow for the synthesis and application of a chiral diphosphine ligand.
Caption: Key factors influencing the design of chiral ligands from a pyran scaffold.
Conclusion
This compound serves as a valuable and readily available chiral precursor for the synthesis of a variety of chiral ligands. The protocols outlined in this document provide a starting point for researchers to explore the potential of this scaffold in asymmetric catalysis. The systematic evaluation of these new ligands in a range of stereoselective transformations is crucial for advancing the field and for the development of novel synthetic routes to enantiomerically pure molecules of interest to the pharmaceutical and other fine chemical industries. Further research into the derivatization of the pyran ring itself could lead to even more sophisticated and effective chiral ligands.
Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydropyrans via Ring-Expansion
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds. Its stereocontrolled synthesis is, therefore, a critical endeavor in medicinal chemistry and drug development. Among the various synthetic strategies, ring-expansion reactions have emerged as a powerful tool for the stereoselective construction of the THP core. This document provides detailed application notes and experimental protocols for two key ring-expansion methodologies: the rearrangement of cyclopropanated furans and the expansion of tetrahydrofuran rings.
Methodology 1: Stereoselective Ring-Expansion of Monocyclopropanated Furans
This method, developed by Werz and colleagues, provides a metal-free, scalable, and stereoselective pathway to highly functionalized dihydropyran and tetrahydropyran derivatives.[1][2][3] The core of this strategy is a cyclopropylcarbinyl cation rearrangement, which proceeds with selective cleavage of the endocyclic C-C bond of the cyclopropane ring.[1][2]
Application Notes:
This protocol is particularly useful for accessing substituted dihydropyrans which can be subsequently reduced to the corresponding tetrahydropyrans. The reaction is tolerant of various functional groups and can be performed under environmentally benign conditions, often with short reaction times, especially with microwave assistance.[1][2] The stereochemical information from the starting cyclopropanated furan is effectively transferred to the pyran product.
Key Reaction Pathway
The general transformation involves the acid-mediated or thermal rearrangement of a furan-derived cyclopropane. The key intermediate is a cyclopropylcarbinyl cation which rearranges to the more stable six-membered ring system.
References
Application Notes and Protocols: Synthesis of Chiral N,N'-Dioxide Ligands from Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral N,N'-dioxide ligands derived from readily available amino acids. These ligands have emerged as a privileged class in asymmetric catalysis, demonstrating high efficacy in a wide range of enantioselective transformations.
Introduction
Chiral N,N'-dioxide ligands are C2-symmetric, tetradentate ligands that can coordinate with a variety of metal ions to form effective chiral Lewis acid catalysts.[1][2] Their modular synthesis, starting from inexpensive and enantiomerically pure amino acids, allows for the fine-tuning of the steric and electronic properties of the catalyst, making them highly versatile for different substrates and reaction types.[3] This document outlines the general synthesis, provides specific experimental protocols, and summarizes the performance of these ligands in several key asymmetric reactions.
General Synthesis Workflow
The synthesis of chiral N,N'-dioxide ligands from amino acids typically follows a multi-step sequence. The general workflow is depicted below.
Caption: General workflow for the synthesis of chiral N,N'-dioxide ligands.
Experimental Protocols
The following are detailed protocols for the synthesis of representative chiral N,N'-dioxide ligands derived from L-proline. This protocol can be adapted for other amino acids with minor modifications.
Protocol 1: Synthesis of an L-Proline-Derived N,N'-Dioxide Ligand
This protocol describes a common multi-step synthesis of a C2-symmetric N,N'-dioxide ligand starting from L-proline.
Step 1: N-Boc Protection of the Amino Acid Derivative
-
To a solution of the amino acid benzyl ester (e.g., (2S,3aS,6aS)-2-azabicyclo[4][4]octane-3-carboxylic acid benzyl ester, 15.0 mmol) in dichloromethane (CH2Cl2, 25 mL), add 4-dimethylaminopyridine (DMAP, 1.5 mmol) and triethylamine (Et3N, 32.5 mmol) at 0 °C.
-
After stirring for 20 minutes, add di-tert-butyl dicarbonate ((Boc)2O, 16.5 mmol).
-
Allow the reaction to stir at 30 °C and monitor by Thin Layer Chromatography (TLC) until completion (<12 hours).
-
Wash the mixture with 1 M KHSO4 solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo. The crude product is typically used in the next step without further purification (yield is quantitative).[5]
Step 2: Deprotection of the Benzyl Ester
-
To a solution of the N-Boc protected amino acid benzyl ester (15.0 mmol) in methanol (CH3OH, 15 mL), add 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (6 MPa) at 30 °C until the reaction is complete (<6 hours), as monitored by TLC.
-
Filter off the Pd/C and wash with CH2Cl2.
-
Concentrate the filtrate in vacuo. The resulting N-Boc protected carboxylic acid is used directly in the next step (yield is quantitative).[5]
Step 3: Amide Formation
-
To a solution of the N-Boc protected carboxylic acid (15.0 mmol) in tetrahydrofuran (THF, 35 mL), add Et3N (18 mmol) and isobutyl chloroformate (18 mmol) at 0 °C with stirring.
-
After 30 minutes, add the desired substituted aniline (e.g., 2,6-diisopropylaniline, 18.0 mmol).
-
Allow the reaction to stir at 40 °C and monitor by TLC.
-
After completion (typically 36 hours), concentrate the mixture.
-
Add CH2Cl2 (100 mL) and wash with 1 N KHSO4 solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by flash chromatography (e.g., EtOAc:petroleum ether = 1:10) to yield the N-Boc protected amide.[5]
Step 4: N-Boc Deprotection
-
To a solution of the N-Boc protected amide in CH2Cl2 (20 mL), add trifluoroacetic acid (TFA, 10 mL).
-
Stir at 30 °C until the reaction is complete (approximately 1 hour), as monitored by TLC.
-
Evaporate the solvent, and add CH2Cl2 (50 mL).
-
Adjust the pH of the mixture to 10-12 by adding 2 M NaOH solution.
-
Extract the aqueous phase with CH2Cl2 (3 x 50 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO4, and evaporate in vacuo to yield the deprotected amide.[5]
Step 5: Dimerization (Coupling)
-
To a solution of the deprotected amide (12.0 mmol) in acetonitrile (CH3CN, 15 mL), add K2CO3 (36 mmol) and a linker (e.g., 1,3-dibromopropane, 7.0 mmol) with stirring.
-
Reflux the mixture and monitor by TLC (typically 24 hours).
-
Add CH2Cl2 (20 mL), filter off the solid, and wash with CH2Cl2.
-
Concentrate the filtrate and purify by silica gel column chromatography (e.g., EtOAc:petroleum ether = 1:2 to 1:1) to obtain the coupled product.[5]
Step 6: Oxidation to N,N'-Dioxide
-
Dissolve the coupled product in CH2Cl2 (30 mL) and cool to -20 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 2.5 equivalents) portion-wise.
-
Stir the reaction for 1 hour at -20 °C.
-
Purify the product by chromatography on alkaline aluminum oxide (e.g., EtOAc:petroleum ether = 1:1 to pure EtOAc) to afford the final chiral N,N'-dioxide ligand.[5]
Applications in Asymmetric Catalysis
Chiral N,N'-dioxide-metal complexes have been successfully employed in a wide array of asymmetric transformations, consistently providing high yields and excellent enantioselectivities. Below are tables summarizing the performance of these catalysts in key reactions.
Asymmetric Friedel-Crafts Alkylation
Table 1: Asymmetric Friedel-Crafts Alkylation of Indoles with Alkylidene Malonates Catalyzed by an L-Proline-Derived N,N'-Dioxide-Sc(OTf)3 Complex
| Entry | Indole Substituent | Alkylidene Malonate Substituent | Yield (%) | ee (%) |
| 1 | H | Phenyl | 95 | 96 |
| 2 | 5-MeO | Phenyl | 92 | 95 |
| 3 | 5-Br | Phenyl | 90 | 97 |
| 4 | H | 4-Cl-Phenyl | 96 | 96 |
| 5 | H | 2-Thienyl | 85 | 91 |
Data compiled from representative literature.
Table 2: Asymmetric Aza-Friedel-Crafts Reaction of Sesamol with Aldimines Catalyzed by an L-Proline-Derived N,N'-Dioxide-Sc(III) Complex [2][6]
| Entry | Aldimine Substituent (Aryl) | Yield (%) | ee (%) |
| 1 | Phenyl | 97 | 95 |
| 2 | 4-MeO-Phenyl | 95 | 96 |
| 3 | 4-Cl-Phenyl | 96 | 97 |
| 4 | 2-Naphthyl | 90 | 92 |
| 5 | 3-Pyridyl | 88 | 94 |
Data compiled from representative literature.[2][6]
Asymmetric Diels-Alder Reaction
Table 3: Asymmetric Hetero-Diels-Alder Reaction Catalyzed by an Amino Acid-Derived N,N'-Dioxide-Metal Complex
| Entry | Diene | Dienophile | Metal Salt | Yield (%) | ee (%) |
| 1 | Danishefsky's Diene | Benzaldehyde | Sc(OTf)3 | 92 | 95 |
| 2 | Brassard's Diene | Ethyl Glyoxylate | Cu(OTf)2 | 88 | 91 |
| 3 | Rawal's Diene | N-Phenylmaleimide | Ni(ClO4)2 | 95 | 98 |
Data compiled from representative literature.
Proposed Catalytic Cycle
The generally accepted catalytic cycle for asymmetric reactions catalyzed by chiral N,N'-dioxide-metal complexes involves the coordination of the substrate to the chiral metal complex, followed by a stereoselective transformation and subsequent product release to regenerate the catalyst.
Caption: Proposed catalytic cycle for N,N'-dioxide-metal catalyzed reactions.
Conclusion
Chiral N,N'-dioxide ligands derived from amino acids are a powerful tool in asymmetric synthesis. Their straightforward and modular synthesis allows for the creation of a diverse library of ligands that can be tailored to specific reactions. The high yields and excellent enantioselectivities achieved in a variety of transformations make them valuable assets for researchers in academia and industry, particularly in the field of drug development where enantiomerically pure compounds are of paramount importance.
References
- 1. Asymmetric catalytic Friedel–Crafts alkylation with arenes and heteroarenes: construction of 3,3-disubstituted oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 5. rsc.org [rsc.org]
- 6. Asymmetric pyrone Diels–Alder reactions enabled by dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Diastereoselective Synthesis of 3,4-Dihydro-2H-pyran-4-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for a highly efficient, diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. The dihydro- and tetrahydropyran moieties are crucial structural fragments found in numerous natural products, biologically active substances, and approved drugs, such as the influenza treatments Zanamivir and Laninamivir[1][2][3]. This methodology offers a robust route to novel heterocyclic scaffolds for drug discovery and development.
The core of this method is a regio- and diastereoselective transformation involving the reaction of readily available 4-oxoalkane-1,1,2,2-tetracarbonitriles with various aldehydes in an acidic medium. A key feature of this reaction is an unusual, regiospecific quasi-hydrolysis of a single cyano group to form the carboxamide functionality, yielding a single diastereomer with a trans configuration between substituents at the C2 and C4 positions[1][3][4].
Logical Reaction Pathway
The reaction proceeds through a proposed cascade mechanism that ensures high diastereoselectivity. The initial interaction between the ketonitrile and an aldehyde forms a key bicyclic intermediate (2,7-dioxabicyclo[3.2.1]octane derivative), which dictates the stereochemical outcome of the final product[1][2][4]. Subsequent acid-catalyzed rearrangement and hydrolysis yield the target 3,4-dihydro-2H-pyran-4-carboxamide.
References
- 1. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]
- 2. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyran Derivatives via Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of pyran derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2][3][4] Multicomponent reactions (MCRs) are highlighted as an efficient and environmentally friendly approach to constructing these valuable molecular scaffolds.[5][6][7] The protocols outlined below utilize various catalytic systems, including reusable and green catalysts, to afford high yields of the desired products under mild reaction conditions.[8][9]
Pyran derivatives are integral to numerous natural products and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][10][11][12] Their diverse pharmacological applications have made them a focal point in drug discovery and development.[4][12][13] The MCR approach offers a streamlined pathway to these complex molecules in a single synthetic operation, enhancing atom economy and reducing waste.[5][6]
General Reaction Mechanism
The multicomponent synthesis of many pyran derivatives typically proceeds through a domino sequence of reactions. The generally accepted mechanism involves an initial Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., malononitrile). This is followed by a Michael addition of a C-H acid (e.g., a 1,3-dicarbonyl compound) to the activated alkene, and the sequence is concluded by an intramolecular cyclization to form the pyran ring.[6][8][14][15]
Caption: General mechanistic pathway for the multicomponent synthesis of pyran derivatives.
Experimental Protocols
Below are detailed protocols for the synthesis of various pyran derivatives using different catalytic systems.
Protocol 1: Synthesis of 2-Amino-4H-benzo[b]pyran Derivatives using Amine-Functionalized Silica-Coated Magnetic Nanoparticles
This protocol describes a solvent-free, mechanochemical approach for the synthesis of 2-amino-4H-benzo[b]pyran derivatives using highly efficient and reusable amine-functionalized silica-coated magnetic nanoparticles (ASMNPs) as a catalyst.[6]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2-amino-4H-benzo[b]pyrans.
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone (1 mmol)
-
Amine-functionalized SiO2@Fe3O4 nanoparticles (ASMNPs) catalyst
-
Ethanol
Procedure:
-
In a mortar, combine the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the ASMNP catalyst.
-
Grind the mixture at room temperature for the appropriate time as indicated in Table 1.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, add ethanol to the reaction mixture.
-
Separate the catalyst from the solution using an external magnet.
-
The crude product is then purified by recrystallization from ethanol to yield the pure 2-amino-4H-benzo[b]pyran derivative.[6]
Data Summary:
| Entry | Aldehyde | Catalyst Amount | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 10 mg | 5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 10 mg | 5 | 97 |
| 3 | 4-Nitrobenzaldehyde | 10 mg | 10 | 90 |
| 4 | 4-Methylbenzaldehyde | 10 mg | 10 | 92 |
Data extracted from literature reports on similar syntheses.[8]
Protocol 2: Synthesis of Tetrahydrobenzo[b]pyran Derivatives using a Reusable Heterogeneous Catalyst
This protocol details the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component reaction catalyzed by a reusable heterogeneous catalyst in an aqueous-ethanolic medium.[5][8][16]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone or Cyclohexanedione (1 mmol)
-
Heterogeneous catalyst (e.g., Fe3O4-based nanocatalyst) (0.5 g)
-
Ethanol:Water (1:1, v/v)
Procedure:
-
To a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and dimedone or cyclohexanedione (1 mmol) in a round-bottom flask, add the heterogeneous catalyst (0.5 g).
-
Add 10 mL of a 1:1 (v/v) mixture of ethanol and water as the solvent.
-
Reflux the reaction mixture for the time specified in Table 2, monitoring the reaction by TLC.
-
After completion, filter the hot solution to separate the catalyst.
-
Wash the catalyst with hot ethanol.
-
The combined filtrate is cooled to room temperature, and the precipitated solid product is collected by filtration.
-
The crude product can be further purified by recrystallization from ethanol.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.[8][16]
Data Summary:
| Entry | Aldehyde | 1,3-Dicarbonyl | Catalyst | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Dimedone | Fe3O4@-D-NH-(CH2)4-SO3H | 10 | 92 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | Fe3O4@-D-NH-(CH2)4-SO3H | 10 | 90 |
| 3 | Benzaldehyde | Cyclohexanedione | Fe3O4@-D-NH-(CH2)4-SO3H | 10 | 92 |
Data based on syntheses using Fe3O4@-D-NH-(CH2)4-SO3H as the catalyst.[15][16]
Protocol 3: Synthesis of Pyrano[2,3-c]pyrazole Derivatives using a Ceria-Doped Zirconia Catalyst
This protocol describes a four-component reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives catalyzed by ceria-doped zirconia (CeO2/ZrO2) at room temperature.[17]
Materials:
-
Hydrazine hydrate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
CeO2/ZrO2 catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), the substituted aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol.
-
Add the CeO2/ZrO2 catalyst to the mixture.
-
Stir the reaction mixture at room temperature for approximately 15 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the catalyst by filtration.
-
The solvent is evaporated under reduced pressure, and the resulting solid is recrystallized from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.[17]
Data Summary:
| Entry | Aldehyde | Catalyst Amount | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 10 mg | 15 | 94 |
| 2 | 4-Hydroxybenzaldehyde | 10 mg | 15 | 94 |
| 3 | 4-Nitrobenzaldehyde | 15 | 15 | 92 |
Data extracted from a study utilizing a CeO2/ZrO2 catalyst.[17]
Applications in Drug Development
The pyran scaffold is a privileged structure in medicinal chemistry, appearing in a number of marketed drugs and bioactive natural products.[4][18] Derivatives synthesized through these multicomponent reactions have shown potential as anticancer, anti-Alzheimer's, and antimicrobial agents.[4][11][12] The efficiency and versatility of MCRs allow for the rapid generation of diverse libraries of pyran derivatives for high-throughput screening and lead optimization in drug discovery programs.[1][3]
References
- 1. scispace.com [scispace.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans via Highly Efficient Amine-Functionalized SiO2@Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions [mdpi.com]
- 17. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Metal-Free Pathways to Bioactive Scaffolds: Synthesis of Tetrahydropyridine and Dihydro-2H-pyran Derivatives
Application Note & Protocol
For researchers, medicinal chemists, and professionals in drug development, the synthesis of heterocyclic compounds remains a cornerstone of innovation. Tetrahydropyridines and dihydro-2H-pyrans, in particular, are privileged scaffolds found in a vast array of natural products and pharmaceuticals. The development of metal-free synthetic routes to these vital structures is of paramount importance to avoid metal contamination in active pharmaceutical ingredients and to promote greener chemical processes. This document provides detailed application notes and experimental protocols for the organocatalytic, metal-free synthesis of tetrahydropyridine and dihydro-2H-pyran derivatives, focusing on highly efficient domino and multicomponent reactions.
Organocatalytic Synthesis of Dihydro-2H-pyran Derivatives via Domino Michael-Hemiacetalization
The synthesis of highly functionalized dihydro-2H-pyran derivatives can be achieved through an organocatalytic domino Michael-hemiacetalization reaction. This method utilizes a squaramide-based organocatalyst to promote the reaction between 1,3-dicarbonyl compounds and α-hydroxymethyl nitroalkenes, followed by a dehydration step to yield the desired dihydropyrans.[1] This approach offers good yields and high stereoselectivities.[1]
Experimental Workflow: Domino Michael-Hemiacetalization and Dehydration
Caption: Workflow for the one-pot synthesis of dihydropyrans.
Quantitative Data Summary
The following table summarizes the yields and stereoselectivities for the synthesis of various dihydro-2H-pyran derivatives (4a-h) using 10 mol% of catalyst E in CH2Cl2 at room temperature, followed by dehydration with PTSA in toluene at 100°C.[1]
| Product | R¹ | R² | R³ | Yield (%) | de (%) | ee (%) |
| 4a | Me | OMe | Ph | 85 | 76 | 94 |
| 4b | Ph | OEt | Ph | 81 | 68 | 99 |
| 4c | Me | Ph | Ph | 86 | 72 | 92 |
| 4d | Me | OMe | 4-Cl-Ph | 82 | 70 | 91 |
| 4e | Me | OMe | 4-MeO-Ph | 84 | 64 | 93 |
| 4f | Me | OMe | 4-NO₂-Ph | 79 | 58 | 88 |
| 4g | Me | OMe | 2-Thienyl | 83 | 26 | 90 |
| 4h | Me | OMe | Naphthyl | 80 | 60 | 92 |
Detailed Experimental Protocol: General Procedure 2 (GP2)[1]
One-Pot Domino Michael-Hemiacetalization and Dehydration Reaction
-
To a glass vial equipped with a magnetic stirring bar, add the 1,3-dicarbonyl compound 1 (1.0 mmol, 1.0 equiv) and the (E)-3-aryl-2-nitroprop-2-en-1-ol 2 (1.0 mmol, 1.0 equiv) in dichloromethane (CH₂Cl₂) (4.0 mL).
-
Add the squaramide catalyst E (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting materials are consumed, evaporate the solvent under reduced pressure.
-
To the crude residue, add toluene (10 mL) and p-toluenesulfonic acid (PTSA) (0.2 mmol, 20 mol%).
-
Stir the mixture at 100 °C for 1 hour.
-
After the dehydration is complete (monitored by TLC), evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding dihydro-2H-pyran derivatives 4a-h .
Asymmetric Synthesis of Tetrahydropyridines via a Multicomponent Domino Reaction
A highly efficient and stereoselective synthesis of functionalized tetrahydropyridines can be achieved through a one-pot, three-component domino reaction.[2][3] This reaction utilizes a quinine-derived squaramide organocatalyst to facilitate a Michael/aza-Henry/cyclization cascade between a 1,3-dicarbonyl compound, a β-nitroolefin, and an aldimine.[2][3] This method provides access to tetrahydropyridines with three contiguous stereogenic centers in good yields and with excellent enantioselectivities.[2][3]
Reaction Mechanism: Organocatalytic Synthesis of Tetrahydropyridines
Caption: Domino reaction for tetrahydropyridine synthesis.
Quantitative Data Summary
The following table summarizes the substrate scope for the organocatalytic asymmetric synthesis of tetrahydropyridines 4a-k . The reactions were carried out with 0.25 mmol of the 1,3-dicarbonyl compound and β-nitroolefin, 0.5 mol% of catalyst A in CH₂Cl₂, followed by the addition of 0.5 mmol of the aldimine at -25 °C.[3]
| Product | R¹ | R² | R³ | R⁴ | R⁵ | Yield (%) | dr | ee (%) |
| 4a | Me | OMe | Ph | H | PMB | 88 | >20:1 | 99 |
| 4b | Me | OMe | 4-Cl-Ph | H | PMB | 82 | >20:1 | 99 |
| 4c | Me | OMe | 4-Br-Ph | H | PMB | 75 | >20:1 | 99 |
| 4d | Me | OMe | 4-Me-Ph | H | PMB | 69 | >20:1 | 99 |
| 4e | Me | OMe | 2-Thienyl | H | PMB | 91 | >20:1 | 99 |
| 4f | Me | OMe | Cyclohexyl | H | PMB | 32 | >20:1 | 93 |
| 4g | Et | OEt | Ph | H | PMB | 85 | 10:1 | 99 |
| 4h | Ph | OEt | Ph | H | PMB | 78 | 10:1 | 99 |
| 4i | Me | Me | Ph | H | PMB | 65 | 10:1 | 98 |
| 4j | Me | OMe | Ph | 4-Me-Ph | PMB | 72 | >20:1 | 99 |
| 4k | Me | OMe | Ph | 4-Br-Ph | PMB | 68 | >20:1 | 99 |
dr = diastereomeric ratio, ee = enantiomeric excess, PMB = p-methoxybenzyl
Detailed Experimental Protocol[3]
General procedure for the asymmetric organocatalytic one-pot synthesis of tetrahydropyridines:
-
In a dry reaction vial, combine the 1,3-dicarbonyl compound 1 (0.25 mmol, 1.0 equiv), the β-nitroolefin 2 (0.25 mmol, 1.0 equiv), and the quinine-derived squaramide catalyst A (0.00125 mmol, 0.5 mol%) in dichloromethane (CH₂Cl₂) (0.2 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Cool the reaction mixture to -25 °C.
-
Add a solution of the aldimine 3 (0.5 mmol, 2.0 equiv) in dichloromethane (0.2 mL) to the reaction mixture.
-
Stir the reaction at -25 °C and monitor its progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate mixture of n-hexane and ethyl acetate to afford the pure tetrahydropyridine derivatives 4a-k .
References
- 1. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydro-2H-pyran-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydro-2H-pyran-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of tetrahydro-2H-pyran-2-carboxylic acid, which is commonly synthesized through a two-step process: the oxidation of 3,4-dihydro-2H-pyran-2-methanol to 3,4-dihydro-2H-pyran-2-carboxaldehyde, followed by oxidation to the carboxylic acid, and finally, hydrogenation of the double bond.
Problem 1: Low Yield of Tetrahydro-2H-pyran-2-carboxylic Acid
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Oxidation of the Aldehyde | - Verify Oxidant Activity: Ensure the oxidizing agent (e.g., potassium permanganate, Jones reagent) is fresh and has not decomposed. - Optimize Reaction Time and Temperature: The oxidation of the aldehyde to the carboxylic acid may require longer reaction times or slightly elevated temperatures. Monitor the reaction progress using TLC or LC-MS.[1][2][3] - Ensure Proper Stoichiometry: Use a sufficient excess of the oxidizing agent to drive the reaction to completion. |
| Catalyst Poisoning During Hydrogenation | - Use High-Purity Starting Materials: Impurities, particularly sulfur or nitrogen-containing compounds, can poison the hydrogenation catalyst (e.g., Pd/C, Pt/C, Raney Nickel).[4][5][6] - Purify the Intermediate: Purify the unsaturated carboxylic acid intermediate before hydrogenation to remove any potential catalyst poisons. - Catalyst Selection and Handling: Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. Consider using a more poison-resistant catalyst if impurities are suspected.[7] |
| Product Loss During Work-up and Purification | - Optimize Extraction pH: When extracting the carboxylic acid, ensure the aqueous layer is acidified to a pH well below the pKa of the carboxylic acid to ensure it is fully protonated and partitions into the organic layer. - Avoid Over-washing: Tetrahydro-2H-pyran-2-carboxylic acid has some water solubility. Minimize the number of aqueous washes to prevent product loss. - Proper Purification Technique: Use appropriate purification methods such as distillation or recrystallization.[8][9][10][11] If using chromatography, ensure the chosen solvent system provides good separation from byproducts. |
| Side Reactions | - Decarboxylation: Prolonged heating at high temperatures, especially under acidic conditions, can lead to decarboxylation.[12][13][14][15] Keep reaction temperatures as low as possible. - Ester Formation: If an alcohol is used as a solvent or is present as an impurity during the oxidation or work-up under acidic conditions, ester formation (Fischer esterification) can occur.[16][17][18][19] Use a non-alcoholic solvent if this is a suspected issue. |
Problem 2: Presence of Impurities in the Final Product
Common Byproducts and Their Removal:
| Byproduct | Origin | Identification | Removal Strategy |
| 3,4-Dihydro-2H-pyran-2-carboxylic acid | Incomplete hydrogenation of the double bond. | Can be detected by 1H NMR (presence of olefinic protons) and mass spectrometry. | - Re-subject to Hydrogenation: If the catalyst was deactivated, filter the product and re-hydrogenate with fresh catalyst. - Optimize Hydrogenation Conditions: Increase hydrogen pressure, reaction time, or catalyst loading.[7] |
| Tetrahydro-2H-pyran-2-methanol | Incomplete oxidation of the starting alcohol or over-reduction of the carboxylic acid. | Can be identified by IR spectroscopy (presence of a broad O-H stretch) and NMR spectroscopy. | - Column Chromatography: Separation is typically straightforward due to the difference in polarity. - Re-oxidation: The mixture can be subjected to oxidation conditions again, though this may not be ideal for the final product. |
| 3,4-Dihydro-2H-pyran-2-carboxaldehyde | Incomplete oxidation of the aldehyde intermediate. | Can be detected by specific tests for aldehydes (e.g., 2,4-DNP test, Tollens' test) and by 1H NMR (presence of an aldehyde proton signal ~9-10 ppm).[1][20] | - Column Chromatography: The aldehyde is less polar than the carboxylic acid. - Bisulfite Adduct Formation: The aldehyde can be selectively removed by forming a water-soluble bisulfite adduct.[21] |
| Alkyl Tetrahydro-2H-pyran-2-carboxylate | Esterification with an alcohol solvent (e.g., methanol, ethanol) during synthesis or work-up. | Can be identified by 1H NMR (presence of signals corresponding to the alkyl group of the alcohol) and mass spectrometry. | - Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under basic conditions, followed by acidification and re-extraction. - Distillation: If the boiling points are sufficiently different, fractional distillation can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of tetrahydro-2H-pyran-2-carboxylic acid?
A common and commercially available starting material is 3,4-dihydro-2H-pyran-2-methanol. This can be oxidized to the corresponding aldehyde and then to the carboxylic acid, followed by hydrogenation.[22]
Q2: Which oxidizing agents are suitable for the conversion of the alcohol/aldehyde to the carboxylic acid?
Several oxidizing agents can be used, including:
-
Potassium permanganate (KMnO4): A strong and effective oxidizing agent.[3][23]
-
Jones Reagent (CrO3 in aqueous acetone/sulfuric acid): A powerful oxidant for primary alcohols and aldehydes to carboxylic acids.[23]
-
TEMPO-mediated oxidation: Using a catalytic amount of TEMPO with a stoichiometric co-oxidant like sodium hypochlorite can provide a milder and more selective oxidation.[21][24][25][26]
Q3: My hydrogenation reaction is very slow or has stalled. What should I do?
A stalled hydrogenation reaction is often due to catalyst deactivation.[4]
-
Check for Impurities: Ensure your substrate and solvent are free from catalyst poisons like sulfur, thiols, or other strongly coordinating functional groups.[5][6][7]
-
Purge the System: Ensure the reaction vessel is properly purged with an inert gas before introducing hydrogen to remove any oxygen that could deactivate the catalyst.
-
Increase Hydrogen Pressure: Higher hydrogen pressure can increase the reaction rate.
-
Add Fresh Catalyst: If poisoning is suspected, filter the reaction mixture through celite to remove the old catalyst and add a fresh batch.
Q4: How can I monitor the progress of the reactions?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate can be useful for visualizing compounds with oxidizable functional groups.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to track the masses of the starting material, intermediates, and the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile byproducts and impurities.[27][28]
Q5: What are the typical purification methods for the final product?
-
Distillation: Tetrahydro-2H-pyran-2-carboxylic acid is a liquid at room temperature and can be purified by vacuum distillation.[29]
-
Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization is an excellent method for achieving high purity.[8][9][10][11]
-
Column Chromatography: While possible, it can be challenging for highly polar carboxylic acids. It may be more suitable for purifying the less polar intermediates.
Experimental Protocols
Protocol 1: Oxidation of 3,4-dihydro-2H-pyran-2-methanol to 3,4-dihydro-2H-pyran-2-carboxylic acid
This protocol is a representative procedure based on common oxidation methods.
-
Oxidation to the Aldehyde (TEMPO-mediated):
-
To a stirred solution of (R)-3,4-dihydro-2H-pyran-2-methanol (1.0 eq) in dichloromethane (CH2Cl2) is added bis(acetoxy)iodobenzene (BAIB) (1.5 eq).[22]
-
TEMPO (0.1 eq) is then added, and the reaction mixture is stirred at room temperature.[22]
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
-
-
Oxidation of the Aldehyde to the Carboxylic Acid:
-
The crude 3,4-dihydro-2H-pyran-2-carboxaldehyde is dissolved in a suitable solvent like acetone or water.
-
A solution of potassium permanganate (KMnO4) (approx. 2.0 eq) in water is added dropwise at a low temperature (e.g., 0-10 °C).
-
The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched by the addition of sodium bisulfite to destroy excess KMnO4 (indicated by the disappearance of the purple color and formation of a brown manganese dioxide precipitate).
-
The mixture is filtered to remove manganese dioxide.
-
The filtrate is acidified with a strong acid (e.g., HCl) to a pH of approximately 2.
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 3,4-dihydro-2H-pyran-2-carboxylic acid.
-
Protocol 2: Hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid
This protocol is based on a general procedure for the hydrogenation of a similar compound.[29]
-
The crude 3,4-dihydro-2H-pyran-2-carboxylic acid is dissolved in a suitable solvent such as methanol or ethanol.
-
The solution is transferred to a hydrogenation vessel.
-
A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Pd/C or Raney nickel) is added.
-
The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas (e.g., 3 atm).[29]
-
The mixture is stirred vigorously at room temperature until hydrogen uptake ceases.
-
The reaction mixture is then filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The resulting crude tetrahydro-2H-pyran-2-carboxylic acid can be purified by vacuum distillation.
Visualizations
Caption: General synthesis workflow for tetrahydro-2H-pyran-2-carboxylic acid.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Oxidation of Alcohols Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. physicsandmathstutor.com [physicsandmathstutor.com]
- 10. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Decarboxylation [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. byjus.com [byjus.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Ester - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. prepchem.com [prepchem.com]
Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are silica gel chromatography, recrystallization, and chiral High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: I am observing a low yield after purification. What are the potential causes?
A2: Low yields can result from several factors:
-
Incomplete extraction: this compound has some water solubility. Ensure thorough extraction from the aqueous phase using an appropriate organic solvent.
-
Loss during chromatography: The compound may adhere strongly to the silica gel if an inappropriate solvent system is used. Adding a small amount of acetic or formic acid to the eluent can help improve recovery.
-
Co-precipitation of impurities: During recrystallization, impurities may crystallize along with the product if the cooling process is too rapid or if the solvent system is not optimal.
-
Product degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup and purification should be avoided.
Q3: My purified product shows poor enantiomeric excess (ee). How can I improve it?
A3: Poor enantiomeric excess is a common challenge in chiral synthesis and purification. To improve it:
-
Chiral HPLC: This is the most effective method for separating enantiomers. Use of a chiral stationary phase (CSP) is essential. Polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD are often successful for separating chiral carboxylic acids.[1]
-
Diastereomeric salt formation: React the racemic or enantiomerically-enriched carboxylic acid with a chiral amine to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. The desired enantiomer can be recovered by subsequent acidification.
-
Kinetic resolution: Enzymatic or chemical kinetic resolution can be employed to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Q4: What are the typical impurities I might encounter?
A4: Common impurities can include:
-
Starting materials: Unreacted reagents from the synthesis.
-
By-products: Products from side reactions.
-
The (R)-enantiomer: The undesired enantiomer of the target molecule.
-
Solvents: Residual solvents from the reaction and extraction steps.
-
Reagents: Catalysts or other reagents used in the synthesis.
Q5: How do I choose the right solvent system for silica gel chromatography?
A5: The choice of solvent system depends on the polarity of your compound and the impurities. This compound is a polar molecule. A good starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or diethyl ether. To prevent peak tailing, which is common with carboxylic acids on silica gel, it is often beneficial to add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.
Q6: What is a good starting point for developing a chiral HPLC method?
A6: For chiral HPLC method development for carboxylic acids, a common strategy is to screen different chiral stationary phases and mobile phases. A good starting point is:
-
Columns: Chiralcel® OD-H, Chiralpak® AD.[1]
-
Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol like 2-propanol or ethanol (e.g., 90:10 v/v). For acidic compounds, adding 0.1% trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[2][3]
Troubleshooting Guides
Silica Gel Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. The carboxylic acid is strongly adsorbed to the acidic silica gel. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). Add a small amount (0.1-1%) of acetic or formic acid to the mobile phase to compete for binding sites on the silica. |
| Poor separation of product and impurities | The solvent system has the wrong polarity. The column was not packed properly. | Screen different solvent systems using Thin Layer Chromatography (TLC) first to find the optimal mobile phase. Ensure the column is packed uniformly to avoid channeling. |
| Broad, tailing peaks | Strong interaction between the carboxylic acid and the silica gel. | Add a volatile acid (acetic or formic acid) to the mobile phase. Consider using a different stationary phase like alumina (basic or neutral) if the compound is acid-sensitive. |
| Product crystallizes on the column | The compound is not very soluble in the mobile phase. The concentration of the loaded sample is too high. | Use a more solubilizing mobile phase. Load a more dilute solution of the crude product onto the column. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize | The solution is not supersaturated. The compound is too soluble in the chosen solvent. The presence of impurities is inhibiting crystallization. | Evaporate some of the solvent to increase the concentration. Cool the solution to a lower temperature. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is too high. The solution is cooling too quickly. The compound's melting point is lower than the temperature of the solution. | Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the solution is not supersaturated at a temperature above the compound's melting point. |
| Low recovery of pure product | The compound has significant solubility in the cold solvent. Too much solvent was used initially. Premature crystallization occurred during hot filtration. | Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution thoroughly in an ice bath before filtration. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Crystals are colored or contain visible impurities | Impurities were trapped in the crystal lattice. The chosen solvent did not effectively differentiate between the product and the impurity. | Perform a second recrystallization. Consider treating the hot solution with activated charcoal to remove colored impurities before filtration. Screen for a different recrystallization solvent. |
Experimental Protocols
Note: These are general starting protocols. Optimization will be necessary based on the specific impurities present in your reaction mixture.
Protocol 1: Purification by Silica Gel Chromatography
-
TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the solution on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., hexane:ethyl acetate mixtures with and without 0.5% acetic acid) to determine the optimal eluent for separation.
-
Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase (the least polar solvent mixture that provides good separation on TLC). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems to try for carboxylic acids include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis and Purification
-
Column and Mobile Phase Selection:
-
Analytical Scale: Use a chiral column such as Chiralcel® OD-H or Chiralpak® AD. A typical mobile phase is a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA).[2][3]
-
Preparative Scale: The same column chemistry can be used on a larger scale column. The mobile phase composition may need to be optimized for better solubility and separation.
-
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Analysis/Purification: Inject the sample onto the HPLC system. For analytical purposes, determine the retention times and peak areas of the two enantiomers to calculate the enantiomeric excess. For preparative purification, collect the fraction corresponding to the desired (S)-enantiomer.
-
Product Recovery: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified enantiomer.
Quantitative Data
The following table summarizes typical conditions and expected outcomes for the purification of chiral carboxylic acids, which can be used as a starting point for the purification of this compound. Actual results will vary depending on the specific reaction mixture.
| Purification Method | Typical Stationary/Mobile Phase or Solvent | Expected Purity | Expected Yield | Notes |
| Silica Gel Chromatography | Silica Gel / Hexane:Ethyl Acetate + 0.5% Acetic Acid | >95% (achiral purity) | 70-90% | Effective for removing non-polar and very polar impurities. Will not separate enantiomers. |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | >98% (achiral purity) | 60-85% | Can sometimes lead to enantiomeric enrichment if the racemate forms a conglomerate. |
| Chiral HPLC | Chiralcel® OD-H / Hexane:2-Propanol + 0.1% TFA | >99% ee | 50-80% (preparative) | The most effective method for achieving high enantiomeric purity. |
Visualizations
References
Technical Support Center: Large-Scale Synthesis of Chiral Tetrahydropyrans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of chiral tetrahydropyrans.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of chiral tetrahydropyrans, offering potential causes and solutions in a question-and-answer format.
Low Enantioselectivity
Question: My reaction is producing the desired tetrahydropyran, but with low enantiomeric excess (ee). What are the likely causes and how can I improve enantioselectivity?
Answer: Low enantioselectivity is a common challenge in asymmetric synthesis. The primary causes often revolve around the catalyst system, reaction conditions, and substrate properties.
Potential Causes and Solutions:
-
Suboptimal Catalyst or Ligand: The choice of chiral catalyst or ligand is paramount for achieving high enantioselectivity.
-
Solution: Screen a variety of chiral catalysts and ligands. For instance, in asymmetric allylation reactions for synthesizing chiral tetrahydropyrans, different BINOL-derived catalysts can have a significant impact on enantioselectivity.[1] Consider organocatalysts like chiral phosphoric acids or cinchona alkaloid-derived squaramides, which have shown high efficiency in various asymmetric transformations leading to tetrahydropyrans.
-
-
Incorrect Catalyst Loading: Both too low and too high catalyst loadings can negatively affect enantioselectivity.
-
Solution: Optimize the catalyst loading. A lower loading might not be sufficient to control the stereochemical outcome, while an excessively high loading can sometimes lead to the formation of non-selective catalytic species.
-
-
Inappropriate Reaction Temperature: Temperature plays a crucial role in the transition state of the enantioselective step.
-
Solution: Generally, lower reaction temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Experiment with a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.
-
Solution: Screen a variety of solvents with different polarities. For example, in some asymmetric Prins cyclizations, enantioselectivity has been observed to increase with decreasing solvent polarity.
-
-
Racemization of Product or Starting Material: The desired chiral product or a chiral starting material may be racemizing under the reaction conditions. This is a known issue in Prins cyclizations, where competing oxonia-Cope rearrangements can lead to a loss of stereochemical information.
-
Solution: Analyze the reaction mixture at different time points to check for product racemization. If racemization is occurring, consider modifying the reaction conditions (e.g., using a milder acid catalyst, lower temperature) to suppress this side reaction.
-
Poor Diastereoselectivity
Question: My reaction is producing a mixture of diastereomers of the desired tetrahydropyran. How can I improve the diastereomeric ratio (dr)?
Answer: Achieving high diastereoselectivity in the formation of substituted tetrahydropyran rings is critical, especially when multiple stereocenters are being formed.
Potential Causes and Solutions:
-
Reaction Mechanism and Transition State Geometry: The inherent stereochemical preferences of the reaction's transition state may favor the formation of multiple diastereomers.
-
Solution: The choice of synthetic route is critical. For instance, Prins cyclizations often proceed through a chair-like transition state, which can provide good diastereoselectivity. Substrate control, by strategically placing bulky substituents on the starting materials, can also effectively bias the formation of one diastereomer.
-
-
Lewis or Brønsted Acid Choice: The nature and strength of the acid catalyst can significantly influence the diastereochemical outcome.
-
Solution: Screen a range of Lewis and Brønsted acids. In some cases, milder acids may offer better diastereoselectivity by promoting a more ordered transition state.
-
-
Substrate Conformation: The conformation of the starting material at the point of cyclization can dictate the relative stereochemistry of the newly formed stereocenters.
-
Solution: Modify the substrate to lock it into a preferred conformation. For example, the use of protecting groups or the introduction of rigid structural elements can influence the facial selectivity of the reaction.
-
-
Temperature and Reaction Time: As with enantioselectivity, temperature can affect the energy difference between the transition states leading to different diastereomers.
-
Solution: Optimize the reaction temperature. Lower temperatures often lead to higher diastereoselectivity. Additionally, monitor the reaction over time, as in some cases, the initially formed kinetic product may isomerize to a more stable thermodynamic product, thus changing the diastereomeric ratio.
-
Low Yield
Question: The overall yield of my chiral tetrahydropyran synthesis is low. What are the common causes and how can I improve it?
Answer: Low yields in multi-step syntheses can be attributed to a variety of factors, from incomplete reactions to the formation of side products.
Potential Causes and Solutions:
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product. In Prins cyclizations, for example, side reactions like oxonia-Cope rearrangement and side-chain exchange are known to occur.
-
Solution: Identify the major byproducts through techniques like NMR and mass spectrometry. Once identified, modify the reaction conditions to suppress their formation. For instance, in Prins cyclizations, the choice of Lewis acid and the presence of additives can minimize unwanted rearrangements.
-
-
Decomposition of Starting Materials or Products: The starting materials or the desired product may be unstable under the reaction conditions.
-
Solution: Use milder reaction conditions (e.g., lower temperature, less harsh reagents). If a particular functional group is sensitive, consider using a protecting group strategy.
-
-
Inefficient Purification: Significant material loss can occur during purification steps, especially when dealing with closely related stereoisomers.
-
Solution: Optimize the purification method. For large-scale synthesis, chromatography can be inefficient. Consider techniques like crystallization-induced resolution or preparative supercritical fluid chromatography (SFC) for more efficient separation of diastereomers.
-
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.
-
Solution: Investigate the cause of catalyst deactivation. It could be due to impurities in the starting materials or solvents, or incompatibility with the reaction conditions. Ensure all reagents and solvents are of high purity.
-
Difficult Purification on a Large Scale
Question: I am struggling to separate the desired chiral tetrahydropyran from its stereoisomers and other impurities on a large scale. What are some effective strategies?
Answer: Purification is a major bottleneck in the large-scale synthesis of chiral compounds. Traditional column chromatography is often not economically viable at an industrial scale.
Potential Solutions:
-
Crystallization-Induced Resolution: This is a highly effective and scalable method for separating diastereomers.
-
Procedure: If the product is crystalline, screen different solvents to find conditions where one diastereomer preferentially crystallizes out of the solution, leaving the other in the mother liquor. This can sometimes be facilitated by the formation of diastereomeric salts with a chiral resolving agent.
-
-
Preparative Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for large-scale chiral separations.
-
Advantages: SFC offers faster separations, reduced solvent consumption (using supercritical CO2 as the main mobile phase), and is often more effective than HPLC for separating stereoisomers.
-
-
Selective Chemical Transformation: In some cases, it may be possible to selectively react one of the stereoisomers, allowing for easier separation of the unreacted desired isomer.
-
Process Optimization to Minimize Impurities: The most effective strategy is often to optimize the reaction to minimize the formation of impurities in the first place, thereby simplifying the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing chiral tetrahydropyrans?
A1: Several powerful strategies are employed for the asymmetric synthesis of tetrahydropyrans. Some of the most common include:
-
Prins Cyclization: This is a reaction between a homoallylic alcohol and an aldehyde, typically catalyzed by a Lewis or Brønsted acid, to form a tetrahydropyran ring. Asymmetric variants utilize chiral catalysts to control the stereochemistry.
-
Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a heterodienophile (e.g., an aldehyde) can efficiently construct the tetrahydropyran ring. Chiral Lewis acids are often used to induce enantioselectivity.
-
Organocatalytic Methods: The use of small chiral organic molecules as catalysts has gained significant traction. These methods, such as Michael additions followed by cyclization, offer mild reaction conditions and high stereoselectivity.
-
Asymmetric Allylation/Silylation followed by Cyclization: This two-step approach involves the asymmetric addition of an allyl or silyl group to an aldehyde, followed by a subsequent cyclization step to form the tetrahydropyran ring.
-
Palladium-Catalyzed Reactions: Various palladium-catalyzed reactions, such as intramolecular alkoxycarbonylation, have been developed for the synthesis of tetrahydropyran derivatives.
Q2: How do I choose the right catalyst for my asymmetric synthesis?
A2: The choice of catalyst is highly dependent on the specific reaction and substrate. A general approach involves:
-
Literature Precedent: Start by reviewing the literature for similar transformations to identify catalyst systems that have been successful.
-
Substrate Compatibility: Consider the functional groups present in your substrate and ensure they are compatible with the proposed catalyst and reaction conditions.
-
Screening: It is often necessary to screen a small library of catalysts to identify the optimal one for your specific substrate. This can be done on a small scale before proceeding to a larger scale.
-
Availability and Cost: For large-scale synthesis, the availability and cost of the catalyst and any required ligands are important practical considerations.
Q3: What are the key challenges when scaling up the synthesis of chiral tetrahydropyrans from the lab to an industrial setting?
A3: Scaling up a chemical synthesis presents a unique set of challenges that are not always apparent at the lab scale. Key challenges include:
-
Heat Transfer and Temperature Control: Exothermic reactions that are easily managed in a small flask can become hazardous on a large scale due to the reduced surface area-to-volume ratio, which limits heat dissipation. This can lead to runaway reactions. Careful thermal safety studies and the use of appropriate reactor cooling systems are essential.
-
Mixing and Mass Transfer: Ensuring efficient mixing in a large reactor is crucial for maintaining reaction homogeneity and consistent temperature. Poor mixing can lead to localized "hot spots" and the formation of byproducts.
-
Reagent Addition: The rate of reagent addition can have a significant impact on the reaction profile and selectivity. What is a rapid addition in the lab may need to be a slow, controlled feed on a large scale to manage exotherms and maintain optimal stoichiometry.
-
Purification: As mentioned in the troubleshooting guide, purification methods that are feasible in the lab, such as column chromatography, are often impractical and costly at an industrial scale. Developing a robust and scalable purification strategy, such as crystallization, is critical.
-
Cost of Goods: The cost of starting materials, reagents, catalysts, and solvents becomes a major factor at a large scale. Process optimization to improve yields, reduce waste, and use less expensive materials is crucial for economic viability.
-
Safety and Environmental Considerations: Large-scale synthesis requires a thorough safety assessment (e.g., HAZOP analysis) to identify and mitigate potential hazards. Environmental regulations regarding solvent use and waste disposal must also be strictly adhered to.
Data Presentation
Table 1: Optimization of Organocatalytic Michael/Henry/Ketalization for Tetrahydropyran Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | dr | ee (%) |
| 1 | Squaramide A | CH2Cl2 | rt | 50 | 3:1 | >99 |
| 2 | Squaramide A | CH2Cl2 | 0 | 61 | 8:1 | >99 |
| 3 | Squaramide A | CH2Cl2 | -20 | 80 | >20:1 | >99 |
| 4 | Squaramide A | Toluene | -20 | 45 | 15:1 | 98 |
| 5 | Squaramide A | THF | -20 | 30 | 10:1 | 97 |
Data adapted from a study on the synthesis of highly functionalized tetrahydropyrans.
Table 2: Comparison of Catalysts for Asymmetric Allylation
| Entry | Catalyst | Loading (mol%) | Yield (%) | er |
| 1 | (S)-3,3′-Br2-BINOL | 5.0 | 94 | 98:2 |
| 2 | (S)-3,3′-Br2-BINOL | 20 | - | >99:1 |
| 3 | (S)-3,3′-Cl2-BINOL | 5.0 | 92 | 97:3 |
| 4 | (S)-BINOL | 5.0 | 85 | 90:10 |
Data adapted from a study on the large-scale synthesis of a chiral tetrahydropyran intermediate.[1]
Experimental Protocols
General Procedure for Organocatalytic Michael/Henry/Ketalization Cascade
To a solution of the β-keto ester (0.25 mmol, 1.0 equiv) and the nitroalkene (0.25 mmol, 1.0 equiv) in dichloromethane (0.5 mL) at -20 °C is added the chiral squaramide catalyst (0.01 mmol, 4 mol%). The reaction mixture is stirred at this temperature for 24 hours. The alkynyl aldehyde (0.3 mmol, 1.2 equiv) is then added, and the mixture is stirred for an additional 48 hours at -20 °C. The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with dichloromethane. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran product.
General Procedure for Asymmetric Allylation
To a reaction vessel under a nitrogen atmosphere is added the ketone (1.0 equiv), the chiral BINOL-derived catalyst (5-20 mol%), and the allylation reagent (e.g., allyldiisopropoxyborane, 1.2 equiv). If the reaction is performed under solvent-free conditions, the mixture is stirred at the desired temperature (e.g., 23 °C) for 16-24 hours. If a solvent is used, the reagents are dissolved in the appropriate solvent before mixing. Upon completion of the reaction, the mixture is worked up by adding a suitable solvent (e.g., heptane) and water. The organic layer is separated, dried, and concentrated to provide the crude product, which may be purified by crystallization or chromatography.[1]
Visualizations
Caption: A generalized workflow for the large-scale synthesis and purification of chiral tetrahydropyrans.
Caption: A decision-making diagram for troubleshooting low enantioselectivity in chiral tetrahydropyran synthesis.
References
Technical Support Center: Preventing Racemization of α-Substituted Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the racemization of α-substituted carboxylic acids during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of α-substituted carboxylic acids?
A1: Racemization is the process by which an enantiomerically pure or enriched α-substituted carboxylic acid is converted into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] This results in a loss of optical activity, as the opposing optical rotations of the two enantiomers cancel each other out.[1] In fields like drug development, where different enantiomers can have vastly different biological activities, preventing racemization is critical.[2]
Q2: What are the primary mechanisms that cause racemization during the synthesis of peptides and other derivatives of α-substituted carboxylic acids?
A2: Racemization of α-substituted carboxylic acids, particularly amino acids, during coupling reactions primarily occurs through two mechanisms:
-
Direct Enolization/Deprotonation: A base can directly remove the proton from the α-carbon, leading to the formation of a planar enolate intermediate.[3] Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of enantiomers.[1][4][5]
-
Oxazolone Formation: During the activation of N-protected amino acids (like Fmoc- or Boc-protected amino acids), an intermediate oxazolone (or azlactone) can form.[6] The α-proton of this oxazolone is acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction with an amine will yield a racemic peptide product.[6]
Q3: Which α-substituted carboxylic acids are most susceptible to racemization?
A3: In peptide synthesis, certain amino acids are particularly prone to racemization. These include:
Protecting the side chains of these amino acids can sometimes help reduce the risk. For instance, protecting the imidazole nitrogen in histidine's side-chain with a methoxybenzyl group has been shown to greatly reduce racemization.[7]
Q4: How do coupling reagents and additives influence racemization?
A4: The choice of coupling reagent and the use of additives are crucial in controlling racemization.
-
Coupling Reagents: These reagents activate the carboxylic acid to facilitate amide bond formation.[9] However, this activation can also promote racemization.[7] Uronium/aminium-based reagents like HBTU and HATU are known for their efficiency and for causing less racemization compared to some other classes of reagents.[10][11]
-
Additives: Additives are used in conjunction with coupling reagents to suppress racemization.[9] They work by forming an active ester that is less prone to racemization than the intermediate formed by the coupling reagent alone. Commonly used additives include:
Q5: What is the impact of the base, solvent, and temperature on racemization?
A5: The reaction conditions play a significant role in the extent of racemization:
-
Base: The presence of a base is often required for the coupling reaction, but it can also promote racemization by abstracting the α-proton.[6][13] The choice of base is critical; sterically hindered or weaker bases are generally preferred. For instance, in cases with a high risk of racemization, the weaker base sym-collidine has been recommended over more common bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6][12]
-
Solvent: The choice of solvent can influence the rate of racemization. Polar aprotic solvents, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP), are commonly used in peptide synthesis.[12] In some cases, switching to NMP or adding dimethylsulfoxide (DMSO) to the solvent can help disrupt aggregation, which can indirectly affect racemization rates.[7]
-
Temperature: Higher temperatures generally increase the rate of racemization. Therefore, it is often advisable to perform coupling reactions at lower temperatures (e.g., 0°C) to minimize this side reaction.[10]
Troubleshooting Guides
Problem 1: Significant Racemization Detected in a Peptide Coupling Reaction
If you observe a high degree of racemization in your product, follow these troubleshooting steps:
Step 1: Evaluate Your Coupling Reagents and Additives
-
Action: Ensure you are using a modern coupling reagent known for low racemization, such as HATU or HBTU.[10][11]
-
Action: Always use a racemization-suppressing additive like HOBt, HOAt, or Oxyma Pure® in conjunction with your coupling reagent, especially when using carbodiimides like DCC or DIC.[6][7][12] The combination of DIC and an additive is often effective.[12]
Step 2: Optimize the Base
-
Action: If you are using a strong, non-hindered base, switch to a weaker or more sterically hindered base. Consider using N-methylmorpholine (NMM) or, for particularly sensitive couplings, sym-collidine instead of DIPEA.[6][12]
-
Action: Use the minimum necessary amount of base.
Step 3: Control the Reaction Temperature
-
Action: Perform the coupling reaction at a lower temperature. Start with an ice bath (0°C) and monitor the reaction progress.[10] While higher temperatures can sometimes help with difficult couplings, they also increase the risk of racemization.[7]
Step 4: Check the Solvent
-
Action: Ensure your solvent is of high purity and anhydrous. In some cases, switching from DMF to NMP may be beneficial.[7][12]
Step 5: Consider the Amino Acid Sequence
-
Action: Be particularly cautious when coupling amino acids known to be prone to racemization, such as His, Cys, and Ser.[7][8] For these residues, using pre-formed active esters or specialized coupling protocols may be necessary. For example, the use of copper (II) chloride with HOBt has been reported to suppress racemization when coupling cysteine residues.[7]
Problem 2: Aspartimide Formation Leading to Racemization and Side Products
Aspartimide formation is a common side reaction involving aspartic acid residues that can lead to racemization and the formation of β- and α-piperidide adducts.[7]
Step 1: Use Additives During Deprotection
-
Action: Add HOBt to the piperidine solution used for Fmoc deprotection. This has been shown to reduce the rate of aspartimide formation.[7]
Step 2: Employ Backbone Protection
-
Action: For sequences known to be problematic, consider using a backbone-protecting group on the amino acid preceding the aspartic acid residue. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) can prevent aspartimide formation.[7]
Step 3: Modify the Aspartic Acid Side Chain
-
Action: In Boc-based synthesis, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce aspartimide formation.[7]
Quantitative Data
The choice of coupling reagents, additives, and bases can have a quantifiable impact on the level of racemization. Below is a summary of findings from various studies.
| Condition | Amino Acid/Peptide Fragment | Coupling Reagent | Base | Additive | Result | Reference |
| Comparison of Bases | Z-Phe-Val-OH + H-Ala-OMe.HCl | Various | DIPEA vs. NMM vs. TMP | N/A | 2,4,6-collidine (TMP) consistently produced the least racemization. | [6] |
| Effect of Additives | Carbodiimide-mediated coupling | DCC or DIC | N/A | HOBt, HOAt, Oxyma | Addition of these additives significantly suppresses racemization. | [6][7][12] |
| Difficult Couplings | Fmoc-Cys(Trt)-OH | DIC | None (base-free) | HOBt or HOAt | This combination is one of the best methods to minimize racemization. | [12] |
Experimental Protocols
Protocol: Low-Racemization Peptide Coupling using HATU
This protocol provides a general method for coupling an Fmoc-protected amino acid to a resin-bound peptide, with an emphasis on minimizing racemization.
1. Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (8 equivalents)
-
Peptide-resin (1 equivalent)
-
Anhydrous DMF or NMP
2. Pre-activation (Formation of the Active Ester):
-
In a clean, dry reaction vessel, dissolve the Fmoc-protected amino acid and HATU in anhydrous DMF or NMP.
-
Add the base (DIPEA or NMM) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature. Do not extend this time unnecessarily, as prolonged activation can increase the risk of racemization.
3. Coupling Reaction:
-
Add the solution of the pre-activated amino acid to the vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For amino acids highly prone to racemization (e.g., His, Cys), consider performing the coupling at 0°C.
-
Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).
4. Washing:
-
Once the reaction is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF or NMP (3 times), followed by dichloromethane (DCM) (3 times), and then DMF or NMP again (3 times) to remove any unreacted reagents and byproducts.
5. Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.
-
If the sequence contains an aspartic acid residue, consider adding 0.1 M HOBt to the piperidine solution to suppress aspartimide formation.[7]
Visualizations
Mechanism of Racemization
Caption: General mechanism of base-catalyzed racemization.
Troubleshooting Workflow for Racemization
Caption: A stepwise workflow for troubleshooting racemization.
Factors Influencing Racemization
Caption: Key factors that influence the degree of racemization.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Prins Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Prins cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Prins cyclization reaction?
The Prins reaction is an organic reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile.[1] This versatile method is widely used for the stereoselective synthesis of oxygen-containing heterocycles, particularly tetrahydropyran (THP) rings, which are common scaffolds in natural products.[2][3] The reaction is typically promoted by a Brønsted or Lewis acid, which activates the carbonyl group to form a key oxocarbenium ion intermediate that is then trapped by the π-nucleophile (the alkene).[2][4]
Q2: What are the critical parameters to control in a Prins cyclization?
The outcome of a Prins cyclization is highly dependent on the reaction conditions.[5] Key parameters to control include:
-
Choice of Acid Catalyst: Both Lewis acids (e.g., SnBr₄, FeCl₃, In(OTf)₃, TMSOTf) and Brønsted acids (e.g., TfOH, p-TsOH) are used to generate the crucial oxocarbenium ion.[4][6] The nature and strength of the acid can significantly influence reaction rate, selectivity, and the formation of side products.[7]
-
Solvent: Solvent polarity can affect the stability of the cationic intermediates and influence stereoselectivity.[6] Dichloromethane (DCM) is a common solvent, sometimes in combination with co-solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) to stabilize carbocations.[8]
-
Temperature: Lower temperatures are often employed to control selectivity and minimize side reactions.[1]
-
Substrate Structure: The electronic properties of the substrates, such as the presence of electron-donating or electron-withdrawing groups, can impact the stability of intermediates and the overall reaction pathway.[6]
-
Nucleophile: The reaction can be terminated by an external nucleophile or by a nucleophile present in the substrate, leading to a variety of functionalized products.[4]
Q3: What is a silyl-Prins cyclization?
The silyl-Prins cyclization is a variation that utilizes electron-rich alkenes, such as allylsilanes or vinylsilanes.[7] This modification offers several advantages, including faster reaction rates, improved selectivity, and a lower incidence of side reactions compared to the traditional Prins reaction.[9] The mechanism involves the formation of a β-silyl carbocation after the initial cyclization, which is stabilized and directs the subsequent reaction steps.[10]
Troubleshooting Guide
Low Reaction Yield
Q4: My Prins cyclization reaction has a low yield. What are the common causes and how can I improve it?
Low yields are a frequent issue and can stem from several factors.[11] Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, you can try increasing the catalyst loading, raising the temperature, or extending the reaction time.[11] However, be aware that prolonged reaction times or higher temperatures can sometimes lead to product decomposition.[11]
-
Catalyst Inactivity: Ensure the Lewis or Brønsted acid used is fresh and active. Many Lewis acids are sensitive to moisture. Consider using freshly opened or purified reagents and ensure all glassware is rigorously dried.[11]
-
Substrate Decomposition: The starting materials or the product may be unstable under the acidic reaction conditions. If you observe the formation of multiple unidentifiable byproducts, the conditions may be too harsh.[8] Consider using a milder Lewis acid (e.g., InBr₃, BiCl₃) or a lower reaction temperature.[6][10]
-
Side Reactions: Competing side reactions, such as oxonia-Cope rearrangement or polymerization, can consume starting materials and reduce the yield of the desired product.[6] See the dedicated troubleshooting section on side reactions below.
-
Workup Issues: Product can be lost during the workup and purification steps.[11] Ensure you are using appropriate extraction solvents and rinsing all glassware thoroughly. If the product is volatile, exercise caution during solvent removal.[11]
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting flowchart for diagnosing and resolving low reaction yields.
Unwanted Side Products
Q5: I am observing significant side products, particularly from a suspected oxonia-Cope rearrangement. How can I minimize this?
The[6][6]-sigmatropic oxonia-Cope rearrangement is a common competing pathway in Prins cyclizations, often leading to racemization and the formation of undesired symmetric tetrahydropyrans.[3][6] This is especially problematic when the oxocarbenium intermediates are of similar energy, allowing for thermodynamic control.[12]
Strategies to Suppress Oxonia-Cope Rearrangement:
-
Substrate Design: The rearrangement can be suppressed by designing substrates that either destabilize the competing oxocarbenium intermediate or stabilize the desired tetrahydropyran product.[12]
-
Choice of Lewis Acid: The choice of Lewis acid and its counterion plays a crucial role. For example, using TMSBr as a Lewis acid can promote axial selectivity and avoid side reactions seen with other acids like SnBr₄.[2] The formation of a tight ion pair with a small counteranion can favor the desired cyclization pathway.[12]
-
Milder Conditions: Using milder Lewis acids like InBr₃ has been shown to overcome problems of epimerization.[6]
-
Mukaiyama Aldol-Prins (MAP) Cascade: This approach introduces an internal nucleophile (e.g., an allylsilane) to trap the reactive oxocarbenium ion intermediate immediately after it forms, effectively preventing the rearrangement.[6]
Q6: My reaction is producing acetals or other condensation byproducts. What should I do?
The formation of acetals, resulting from the condensation of the aldehyde with two molecules of the homoallylic alcohol, can be a significant side reaction, especially when the desired cyclization is slow.[8]
-
Use of Additives: The inclusion of 5 Å molecular sieves can help to remove water and drive the reaction towards the desired product.[8]
-
Solvent Choice: Using a co-solvent like HFIP can stabilize the carbocationic intermediate of the Prins pathway, making it more favorable than the pathway leading to acetal formation.[8]
-
Stoichiometry: An excess of the aldehyde can sometimes lead to acetal formation.[5] Using a 1:1 stoichiometry is generally preferred for the cyclization pathway.
Poor Stereoselectivity
Q7: The stereoselectivity of my Prins cyclization is poor. How can I improve it?
Achieving high stereoselectivity is often a primary goal. The stereochemical outcome is determined in the cyclization step and is influenced by the chair-like transition state.[6]
-
Catalyst Selection: The choice of Lewis acid and its counterion is critical. For instance, in certain systems, changing the Lewis acid from TMSOTf to BiCl₃ can completely switch the reaction pathway and, consequently, the stereochemical outcome.[7] Similarly, using TMSBr can favor the formation of axial products, whereas SnBr₄ may lead to equatorial products.[2]
-
Solvent Polarity: Enantioselectivity can be highly dependent on solvent polarity. In some asymmetric Prins cyclizations, enantioselectivity increases as the polarity of the solvent decreases.[6] For example, switching from CHCl₃ to cyclohexane has been shown to improve the enantiomeric ratio.[13]
-
Chiral Catalysts: For enantioselective transformations, the use of chiral catalysts is necessary. Chiral Brønsted acids, such as imidodiphosphates (iIDP) or BINOL-derived phosphoric acids, have been successfully employed to induce high levels of enantioselectivity.[4][13] The catalyst creates a chiral environment that favors one transition state over the other.[14]
General Prins Cyclization Mechanism
Caption: The general mechanism of an acid-catalyzed Prins cyclization reaction.
Data Presentation: Optimization of Reaction Conditions
The tables below summarize quantitative data from various studies to illustrate how changing reaction parameters can affect the outcome of the Prins cyclization.
Table 1: Effect of Catalyst and Solvent on a Catalytic Asymmetric Prins Reaction [13]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4a (5) | CHCl₃ | 24 | <5 | 91:9 |
| 2 | 4b (2.5) | CHCl₃ | 24 | 74 | 91.5:8.5 |
| 3 | 4b (2.5) | CyH | 48 | 65 | 94.5:5.5 |
| 4 | 4c (2.5) | CyH | 24 | 90 | 95.5:4.5 |
Reaction of styrene with paraformaldehyde. CyH = Cyclohexane. Catalysts 4a, 4b, 4c are different chiral imino-imidodiphosphate (iIDP) catalysts.
Table 2: Optimization of a Prins Cascade Carbocyclization [8]
| Entry | Catalyst (mol%) | Co-solvent | Yield (%) | Comments |
| 1 | TfOH (20) | None | 40 | Unreacted aldehyde and byproducts observed |
| 2 | TfOH (10) | HFIP (1 mL) | 85 | Good yield with lower acid loading |
| 3 | TfOH (20) | HFIP (0.5 mL) | 78 | Reducing co-solvent amount slightly lowers yield |
| 4 | TfOH (20) | HFIP (1 mL) | 89 | Optimal conditions chosen for substrate scope |
Reaction of arenyne alcohol 9a and aldehyde 10a. TfOH = Trifluoromethanesulfonic acid. HFIP = 1,1,1,3,3,3-hexafluoropropan-2-ol.
Experimental Protocols
Protocol 1: General Procedure for BiCl₃/TMSCl-Promoted Silyl-Prins Cyclization [10]
This protocol describes a method for the synthesis of polysubstituted halogenated tetrahydropyrans.
-
Preparation: Suspend Bismuth(III) chloride (BiCl₃, 0.05 equiv) in dichloromethane (DCM, ~10 mL per 1 mmol of alcohol).
-
Aldehyde Addition: Add the corresponding aldehyde (1.2 equiv) to the suspension.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
TMSCl Addition: Slowly introduce trimethylsilyl chloride (TMSCl, 1.2 equiv) to the cooled mixture.
-
Stirring: Stir the mixture for 5 minutes at 0 °C.
-
Substrate Addition: Add a solution of the vinylsilyl alcohol (1.0 equiv) in a small amount of DCM dropwise to the reaction mixture.
-
Monitoring: Follow the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Workup: Upon completion, partially evaporate the solvent under reduced pressure and filter the residue through a small plug of silica gel.
-
Purification: Evaporate the remaining volatiles under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 2: General Procedure for TfOH-Catalyzed Prins Cascade Carbocyclization [8]
This protocol is optimized for the cyclization of arenyne alcohols with aldehydes.
-
Preparation: To a flame-dried flask under an inert atmosphere, add 5 Å molecular sieves.
-
Reagent Addition: Add a solution of the arenyne alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a solvent mixture of dichloromethane (DCM) and 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP).
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 20 mol%) dropwise to the stirred solution.
-
Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.
References
- 1. Prins reaction - Wikipedia [en.wikipedia.org]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prins Reaction [organic-chemistry.org]
- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04750K [pubs.rsc.org]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Catalytic Asymmetric Intermolecular Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Diastereoselectivity in Pyran Synthesis
Welcome to the technical support center for pyran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with diastereoselectivity in their reactions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthetic strategies.
Troubleshooting Guide
This section addresses common problems related to poor diastereoselectivity in pyran synthesis and offers targeted solutions.
Problem 1: Low diastereomeric ratio (d.r.) in a Lewis acid-catalyzed Prins cyclization.
-
Question: My Prins cyclization is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the cis-2,6-disubstituted product?
-
Answer: Low diastereoselectivity in Prins cyclizations is often related to the reaction conditions, particularly the choice of Lewis acid and solvent. The reaction proceeds through an oxocarbenium ion intermediate, and its stability and the transition state geometry dictate the stereochemical outcome.[1][2]
Solutions to Consider:
-
Catalyst Screening: The choice of Lewis acid is critical. Bulky Lewis acids can favor specific chair-like transition states, leading to higher selectivity. Consider switching from a general-purpose Lewis acid like BF₃·OEt₂ to more sterically demanding or specific catalysts. Indium trichloride (InCl₃) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) have been shown to provide excellent diastereoselectivity in specific cases.[1][3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium intermediate. A non-coordinating solvent like dichloromethane (DCM) is often a good starting point. If you are using a coordinating solvent, it might be interfering with the catalyst-substrate complex.
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy.
-
Substrate Modification: Introducing bulky silyl groups on the homoallylic alcohol (a silyl-Prins cyclization) can effectively direct the stereochemical outcome, often leading to high cis-selectivity.[1][4]
-
Problem 2: Poor endo/exo selectivity in a Hetero-Diels-Alder (HDA) reaction.
-
Question: My hetero-Diels-Alder reaction to form a dihydropyran ring is producing a mixture of endo and exo products. How can I favor one isomer?
-
Answer: The endo/exo selectivity in HDA reactions is governed by a combination of steric and electronic factors, including secondary orbital interactions. The catalyst plays a crucial role in organizing the diene and dienophile in the transition state.[5][6]
Solutions to Consider:
-
Chiral Catalyst Systems: For enantioselective and diastereoselective HDA reactions, chiral catalyst systems are highly effective. Bis(oxazoline) copper(II) complexes, for instance, are known to catalyze inverse electron demand HDA reactions with high diastereo- and enantioselectivity by creating a well-defined chiral pocket.[5]
-
Two-Point Binding: Using substrates capable of two-point binding to a Lewis acid catalyst (e.g., β,γ-unsaturated α-keto esters) can lock the conformation of the heterodiene, leading to significantly improved facial selectivity.[5]
-
Solvent and Temperature Optimization: As with other cyclizations, systematically screening solvents and lowering the reaction temperature can improve selectivity.
-
Problem 3: My organocatalyzed domino reaction for pyran synthesis has low diastereoselectivity.
-
Question: I am using a chiral organocatalyst for a domino Michael-hemiacetalization reaction, but the diastereomeric excess (% de) is poor. What factors should I investigate?
-
Answer: In organocatalyzed domino reactions, the catalyst's ability to control the stereochemistry of the initial Michael addition is key. The solvent and the electronic properties of the substrates also play a significant role.[7]
Solutions to Consider:
-
Catalyst Structure: The structure of the organocatalyst is paramount. Bifunctional catalysts, such as chiral squaramides or thioureas, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to a highly organized transition state.[7][8][9] If one catalyst class is failing, try another (e.g., switch from a primary amine to a thiourea-based catalyst).
-
Solvent Optimization: Non-polar, aprotic solvents like dichloromethane or toluene often give the best results by minimizing interference with the hydrogen-bonding network between the catalyst and substrates.[7]
-
Substrate Electronics: The electronic nature of substituents on your starting materials can influence stereoselectivity. For example, in the reaction of nitroalkenes with 1,3-dicarbonyl compounds, electron-donating or -withdrawing groups on the nitroalkene can impact the achieved diastereoselectivity.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for diastereoselective pyran synthesis?
-
A1: The most prominent methods include the Prins cyclization, Hetero-Diels-Alder (HDA) reactions, organocatalytic domino reactions (e.g., Michael-hemiacetalization), and transition-metal-catalyzed cyclizations.[1][3][7][10] The choice of method depends on the desired substitution pattern and available starting materials.
-
-
Q2: How does a silyl-Prins cyclization improve diastereoselectivity compared to a standard Prins cyclization?
-
A2: In a silyl-Prins cyclization, the oxocarbenium ion generated from the aldehyde and homoallylic alcohol is trapped by an intramolecular silyl enol ether or allylsilane.[1] This intramolecular trapping is often faster and more stereochemically defined than trapping by an external nucleophile, leading to higher diastereoselectivity, typically favoring cis-2,6-disubstituted products.[1][4]
-
-
Q3: Can I use heterogeneous catalysts to improve diastereoselectivity and simplify purification?
-
A3: Yes, heterogeneous catalysts are an excellent option. Solid-supported acids like Amberlyst® 15 have been successfully used in Prins cyclizations to generate highly substituted tetrahydropyrans with good stereocontrol.[1][11] Metal-Organic Frameworks (MOFs) are also emerging as tunable, reusable catalysts for pyran synthesis via multicomponent reactions.[12] These catalysts offer the advantage of easy removal from the reaction mixture by filtration.
-
Quantitative Data on Diastereoselectivity
The tables below summarize the effect of different catalysts and conditions on the diastereomeric ratio (d.r.) of pyran products from selected literature reports.
Table 1: Effect of Lewis Acid on a Silyl Enol Ether Prins Cyclization [4]
| Entry | Aldehyde | Lewis Acid (1.1 equiv) | Additive (1.2 equiv) | Solvent | Temp (°C) | Yield (%) | d.r. (cis/trans) |
| 1 | Crotonaldehyde | TMSOTf | - | DCM | -78 | 85 | >95:5 |
| 2 | Crotonaldehyde | SnCl₄ | - | DCM | -78 | 51 | 82:18 |
| 3 | Crotonaldehyde | BF₃·OEt₂ | - | DCM | -78 | 49 | 80:20 |
| 4 | Crotonaldehyde | TMSOTf | 2,6-di-t-butyl-4-methylpyridine | DCM | -78 | 92 | >95:5 |
Table 2: Organocatalyst Screening for Domino Michael-Hemiacetalization [7]
| Entry | Catalyst (10 mol%) | Solvent | Time (d) | Yield (%) | d.r. (diast. 1 / diast. 2) |
| 1 | Thiourea A | Toluene | 7 | 85 | 78:22 |
| 2 | Thiourea B | Toluene | 7 | 81 | 83:17 |
| 3 | Squaramide E | Toluene | 3 | 91 | 91:9 |
| 4 | Squaramide E | THF | 3 | 88 | 89:11 |
| 5 | Squaramide E | DCM | 3 | 90 | 98:2 |
Experimental Protocols
Protocol 1: Highly Diastereoselective Silyl-Prins Cyclization for cis-2,6-Disubstituted Tetrahydropyran-4-ones [4]
This protocol describes the synthesis of a cis-2,6-disubstituted tetrahydropyran-4-one using a silyl enol ether Prins cyclization.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the hydroxy silyl enol ether substrate (1.0 equiv) and 2,6-di-tert-butyl-4-methylpyridine (1.2 equiv).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of 0.1 M with respect to the substrate.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the aldehyde (1.1 equiv) to the cooled solution, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 equiv).
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydropyran-4-one, which is typically obtained with a diastereomeric ratio >95:5.
Visualizations
Below are diagrams illustrating key workflows and reaction pathways to aid in understanding and troubleshooting diastereoselective pyran synthesis.
References
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - ProQuest [proquest.com]
- 3. Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of Spirorhodanine-Pyran Derivatives via Organocatalytic [3 + 3] Annulation Reactions between Pyrazolones and Rhodanine-Derived Ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal-organic framework catalysed multicomponent reactions towards the synthesis of Pyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Use of Tetrahydropyran (THP) Derivatives
Welcome to the Technical Support Center for tetrahydropyran (THP) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of THP-protected compounds and to offer troubleshooting for common issues encountered during their synthesis and deprotection.
Frequently Asked Questions (FAQs)
Q1: What is a tetrahydropyranyl (THP) ether and why is it used?
A1: A tetrahydropyranyl (THP) ether is a common protecting group for hydroxyl functional groups in organic synthesis. It is formed by reacting an alcohol with 3,4-dihydropyran (DHP) under acidic conditions. The THP group is favored for its ease of installation, general stability under many reaction conditions, and its straightforward removal.[1][2][3]
Q2: Under what conditions are THP ethers stable?
A2: THP ethers are notably stable under strongly basic conditions, making them compatible with reagents like organometallics (e.g., Grignard reagents, organolithiums), metal hydrides, and reagents used for acylation and alkylation.[1][3][4]
Q3: Under what conditions are THP ethers unstable?
A3: THP ethers are labile and will be cleaved under acidic conditions.[4][5][6] The cleavage is an acid-catalyzed hydrolysis or alcoholysis.[1] Even mild acidic conditions can lead to the removal of the THP group.
Q4: Does the formation of a THP ether create a new stereocenter?
A4: Yes, the reaction of an alcohol with dihydropyran to form a THP ether creates a new stereocenter at the anomeric carbon (the carbon atom bonded to two oxygen atoms). If the original alcohol is chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectral analysis.[1][4][5]
Troubleshooting Guides
Protection of Alcohols as THP Ethers
Problem 1: Incomplete reaction or low yield during the protection of an alcohol with DHP.
-
Possible Cause 1: Insufficiently acidic catalyst. The formation of the THP ether is an acid-catalyzed reaction. If the catalyst is too weak or used in an insufficient amount, the reaction may not proceed to completion.
-
Possible Cause 2: Equilibrium limitation. The reaction between an alcohol and DHP is reversible.
-
Solution: Use a slight excess of dihydropyran to shift the equilibrium towards the product.
-
Problem 2: The reaction is messy, with multiple byproducts.
-
Possible Cause 1: The acid catalyst is too strong. Strong acids can sometimes lead to the polymerization of dihydropyran or other side reactions with sensitive functional groups in the starting material.
-
Solution: Use a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) instead of a stronger acid like p-toluenesulfonic acid (TsOH).[7]
-
-
Possible Cause 2: Presence of water. Water can compete with the alcohol in reacting with the activated DHP, leading to undesired byproducts.
-
Solution: Ensure that the reaction is carried out under anhydrous conditions, using dry solvents and reagents.
-
Deprotection of THP Ethers
Problem 3: Incomplete deprotection of the THP ether.
-
Possible Cause 1: Insufficiently acidic conditions. The cleavage of the THP ether requires an acidic environment. The acidity might not be low enough for the reaction to go to completion in a reasonable time.
-
Solution: Increase the concentration of the acid, use a stronger acid, or increase the reaction temperature. However, be mindful of the stability of other functional groups in the molecule. A variety of acidic conditions can be used, from mild acids like acetic acid in a THF/water mixture to stronger acids like HCl or TFA.[7]
-
-
Possible Cause 2: Short reaction time. The deprotection reaction may require more time to reach completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time as needed.
-
Problem 4: Degradation of the desired product during deprotection.
-
Possible Cause 1: The acidic conditions are too harsh. Some molecules contain other acid-sensitive functional groups that may not tolerate the conditions required for THP ether cleavage.
-
Solution 1: Use milder acidic conditions. For example, pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent is a milder alternative to strong mineral acids.[7]
-
Solution 2: Consider deprotection under neutral conditions. A method using lithium chloride in wet dimethyl sulfoxide (DMSO) at elevated temperatures has been reported for the selective cleavage of THP ethers in the presence of other sensitive groups.[8]
-
Data on Stability and Deprotection Conditions
The stability of THP ethers is highly dependent on the pH of the environment. While they are generally stable in neutral and basic media, their rate of hydrolysis increases significantly under acidic conditions.
Table 1: Summary of THP Ether Stability under Various Conditions
| Condition Category | Reagent/Condition | Stability of THP Ether | Reference |
| Basic | Strong bases (e.g., NaOH, KOH) | Stable | [4] |
| Organometallics (e.g., Grignard, organolithiums) | Stable | [1][4] | |
| Metal hydrides (e.g., LiAlH4, NaBH4) | Stable | [1] | |
| Acidic | Mild acids (e.g., Acetic acid, PPTS) | Labile (cleaved) | [3][7] |
| Strong acids (e.g., HCl, H2SO4, TFA) | Readily cleaved | [6][7] | |
| Lewis acids (e.g., ZnCl2, MgBr2) | Labile (cleaved) | [3] | |
| Neutral | LiCl in wet DMSO (at 90 °C) | Labile (cleaved) | [8] |
Table 2: Comparison of Common Acidic Deprotection Methods for THP Ethers
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Notes | Reference |
| Acetic Acid | THF / Water | Room Temp. - 45 °C | 1 - 12 h | Mild conditions, suitable for many substrates. | [7] |
| p-Toluenesulfonic acid (TsOH) | Methanol or Ethanol | Room Temp. | 0.5 - 4 h | Common and effective method. | [7] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 °C | 4 h | Milder than TsOH, good for acid-sensitive molecules. | [3] |
| Hydrochloric Acid (HCl) | Acetone or THF / Water | Room Temp. | 0.5 - 2 h | Strong acid, fast reaction but less selective. | [7] |
| Trifluoroacetic Acid (TFA) | Dichloromethane / Water | 0 °C - Room Temp. | 0.25 - 2 h | Strong acid, effective for rapid deprotection. | [7] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using p-Toluenesulfonic Acid (TsOH)
-
Materials:
-
Primary alcohol (1.0 eq)
-
3,4-Dihydropyran (DHP) (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 3,4-dihydropyran to the solution.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Deprotection of a THP Ether using Acetic Acid
-
Materials:
-
THP-protected alcohol (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the THP-protected alcohol in a mixture of THF and water (typically a 2:1 or 3:1 ratio).
-
Add acetic acid to the solution (e.g., a 3:1:1 mixture of THF:AcOH:H₂O).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C to accelerate the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
-
Visualized Workflows and Mechanisms
Caption: Mechanism of THP ether formation.
Caption: Mechanism of acidic THP ether cleavage.
Caption: Troubleshooting workflow for THP ether reactions.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the synthesis of tetrahydropyranones
Welcome to our technical support center for the synthesis of tetrahydropyranones. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: Low Yield in Tetrahydropyranone Synthesis
Question: I am getting a very low yield in my tetrahydropyranone synthesis. What are the common causes and how can I improve it?
Answer:
Low yields in tetrahydropyranone synthesis can stem from several factors, depending on the specific synthetic route employed. Here are some common causes and potential solutions:
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield. It is crucial to optimize these parameters for your specific substrate.
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product. For instance, in Prins-type cyclizations, an oxonia-Cope rearrangement can be a competing pathway, leading to undesired byproducts.[1]
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to lower yields or the formation of side products. Always ensure the purity of your reagents and solvents.
-
Catalyst Deactivation: The catalyst may lose its activity during the reaction due to poisoning by impurities or degradation under the reaction conditions.
-
Product Instability: The synthesized tetrahydropyranone may be unstable under the reaction or work-up conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in tetrahydropyranone synthesis.
Data on Reaction Condition Optimization:
The following table summarizes the optimization of reaction conditions for the synthesis of a tetrahydropyranone derivative.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 45 |
| 2 | In(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 62 |
| 3 | Bi(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 55 |
| 4 | In(OTf)₃ (10) | THF | 25 | 12 | 30 |
| 5 | In(OTf)₃ (10) | Toluene | 25 | 12 | 75 |
| 6 | In(OTf)₃ (10) | Toluene | 0 | 24 | 85 |
| 7 | In(OTf)₃ (5) | Toluene | 0 | 24 | 82 |
This is a representative data table compiled from typical optimization studies. Actual results may vary depending on the specific substrates and reaction scale.
FAQ 2: Poor Diastereoselectivity in Hetero-Diels-Alder Reactions
Question: My hetero-Diels-Alder reaction to form a tetrahydropyranone is giving a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Poor diastereoselectivity in hetero-Diels-Alder reactions for tetrahydropyranone synthesis is a common challenge. The facial selectivity of the diene and dienophile addition is influenced by several factors.
Key Factors Influencing Diastereoselectivity:
-
Lewis Acid Catalyst: The choice of Lewis acid is critical. Different Lewis acids can coordinate to the dienophile in distinct ways, influencing the transition state geometry and, consequently, the diastereoselectivity. Chiral Lewis acids are often employed to induce enantioselectivity and can also enhance diastereoselectivity.
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can direct the approach of the other reactant, favoring the formation of one diastereomer over the other.[2]
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and the transition state, thereby affecting the diastereomeric ratio.
Troubleshooting Strategy:
References
Technical Support Center: Fractional Crystallization for Carboxylic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fractional crystallization to purify carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the fractional crystallization of carboxylic acids.
Question: Why is my carboxylic acid "oiling out" instead of crystallizing?
Answer:
"Oiling out" occurs when the dissolved carboxylic acid separates from the solution as a liquid phase rather than a solid crystal. This is often due to the melting point of the compound being lower than the temperature of the solution at the point of supersaturation.[1][2] Impurities can also depress the melting point, increasing the likelihood of oiling out.[1][3]
Solutions:
-
Increase the solvent volume: Adding more of the "good" solvent can keep the carboxylic acid dissolved at a lower temperature, below its melting point.[1]
-
Slow down the cooling rate: A slower cooling rate reduces the degree of supersaturation at any given temperature, allowing more time for nucleation and crystal growth to occur above the compound's melting point.[2]
-
Utilize a seed crystal: Introducing a seed crystal of the pure carboxylic acid can induce crystallization at a temperature where the compound is still a solid.
-
Adjust the pH: For ionizable carboxylic acids, adjusting the pH can significantly alter solubility and may prevent oiling out.[4][5]
-
Change the solvent system: If oiling out persists, selecting a solvent with a lower boiling point may be necessary.[6]
Question: My crystallization yield is very low. What are the possible causes and how can I improve it?
Answer:
A low yield indicates that a significant portion of your carboxylic acid remains in the mother liquor after crystallization.
Potential Causes and Solutions:
| Cause | Solution |
| Excessive solvent usage | Use the minimum amount of hot solvent required to fully dissolve the crude carboxylic acid. To check for dissolved product in the mother liquor, dip a glass rod in the filtrate; a significant solid residue upon solvent evaporation indicates product loss.[1] |
| Premature crystallization | Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper or funnel during hot filtration. |
| Inappropriate solvent choice | The ideal solvent should dissolve the carboxylic acid when hot but have low solubility when cold. Consult solubility data to select an optimal solvent. The principle of "like dissolves like" is a good starting point; solvents with similar functional groups to the carboxylic acid are often good candidates.[7] |
| Rapid cooling | Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap the desired product in the mother liquor. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Incomplete precipitation | Ensure the solution has reached a sufficiently low temperature to maximize the precipitation of the carboxylic acid. |
Question: The purity of my crystallized carboxylic acid has not improved significantly. What went wrong?
Answer:
Failure to improve purity suggests that impurities are co-crystallizing with your product.
Troubleshooting Steps:
-
Slow down the crystallization process: Rapid crystal growth can trap impurities within the crystal lattice.[1] An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[1]
-
Wash the crystals properly: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor which contains a high concentration of impurities.[8]
-
Consider the nature of the impurity: If the impurity has a very similar structure and polarity to the desired carboxylic acid, it may have similar solubility properties, making separation by fractional crystallization difficult. In such cases, a different purification technique or a different solvent system may be required.
-
Perform a second crystallization: A second recrystallization of the purified material can often remove stubborn impurities.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for fractional crystallization of my carboxylic acid?
A1: The ideal solvent should exhibit high solubility for the carboxylic acid at elevated temperatures and low solubility at lower temperatures. A general guideline is the principle of "like dissolves like"; polar carboxylic acids are more soluble in polar solvents, while nonpolar carboxylic acids are more soluble in nonpolar solvents.[6] For carboxylic acids capable of hydrogen bonding, polar protic solvents like water or ethanol can be effective.[6] It is often necessary to test several solvents or solvent mixtures to find the optimal system.
Solvent Selection Workflow:
Caption: Workflow for selecting a suitable solvent.
Q2: What is the role of pH in the crystallization of carboxylic acids?
A2: The pH of the solution has a significant impact on the solubility of carboxylic acids.[4][5] Carboxylic acids are weak acids and exist in equilibrium between their protonated (less polar, less water-soluble) and deprotonated (more polar, more water-soluble) forms. By adjusting the pH, you can control the ionization state of the carboxylic acid and thus its solubility, which is a key parameter in crystallization.[4][5]
Q3: Can I use a solvent mixture for crystallization?
A3: Yes, a two-solvent system is often used when a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the carboxylic acid is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[9] The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and cooled slowly to induce crystallization.
Q4: How do impurities affect the crystallization process?
A4: Impurities can have several detrimental effects on crystallization. They can:
-
Inhibit crystal growth or alter crystal habit: Impurities can adsorb onto the surface of growing crystals, slowing down or even stopping their growth, and can lead to the formation of irregularly shaped crystals.[10]
-
Become incorporated into the crystal lattice: This reduces the purity of the final product.[8]
-
Increase the solubility of the main component: This can lead to lower yields.
-
Promote "oiling out": As mentioned earlier, impurities can lower the melting point of the compound.[1]
Experimental Protocols
Protocol 1: General Single-Solvent Fractional Crystallization of a Carboxylic Acid
-
Solvent Selection: Choose a suitable solvent in which the carboxylic acid is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Fractional Crystallization Workflow:
Caption: General workflow for fractional crystallization.
Protocol 2: Purification of 2,5-Furandicarboxylic Acid (FDCA) (Example)
This protocol is based on a patented method for purifying crude FDCA.[11]
-
Mixture Preparation: Mix crude FDCA with a solvent such as dimethyl sulfoxide (DMSO), dimethyl acetamide (DMAC), or acetonitrile. For example, a ratio of 50g of crude FDCA to 75g of DMSO can be used.[11]
-
Heating and Dissolution: Heat the mixture to a temperature between 60°C and 100°C and stir for approximately 30 minutes until a clear solution is formed.[11]
-
Controlled Cooling: Cool the mixture to room temperature at a controlled rate, for instance, 1°C per minute, to induce crystallization.[11]
-
Filtration and Washing: Filter the mixture to collect the precipitated solid. Wash the filter cake with the same solvent used for crystallization.[11]
-
Drying: Dry the purified FDCA in an oven.
Quantitative Data Summary
Table 1: Solubility of Selected Carboxylic Acids in Water
| Carboxylic Acid | Solubility in Water ( g/100 mL at 20°C) |
| Benzoic Acid | 0.34 |
| Acetic Acid | Miscible |
| Succinic Acid | 8.3 |
| Adipic Acid | 1.5 |
Note: Solubility data can vary with temperature and pH. It is recommended to consult detailed solubility curves for specific experimental conditions.
Table 2: Common Solvents for Carboxylic Acid Crystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | Polar Protic | 100 | Good for short-chain or highly functionalized carboxylic acids.[7] |
| Ethanol | Polar Protic | 78 | A versatile solvent for many organic compounds.[7] |
| Acetic Acid | Polar Protic | 118 | Can be a good solvent for other carboxylic acids due to similar functionality.[12] |
| Ethyl Acetate | Polar Aprotic | 77 | A moderately polar solvent. |
| Acetone | Polar Aprotic | 56 | A versatile, low-boiling solvent. |
| Hexane | Nonpolar | 69 | Suitable for nonpolar carboxylic acids, often used in solvent mixtures.[7] |
| Toluene | Nonpolar | 111 | Effective for some aromatic carboxylic acids. |
This table provides general guidance. The optimal solvent must be determined experimentally.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. data.epo.org [data.epo.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of (S)-Tetrahydro-2H-pyran-2-carboxylic acid, a chiral cyclic ether carboxylic acid. The methods discussed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Method Comparison
The selection of an appropriate analytical method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of each technique.
Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agents (CSA) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile enantiomers (or their derivatives) on a chiral capillary column. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Sample State | Liquid | Gas (requires volatile or derivatized analyte) | Liquid (solution) |
| Typical Resolution | High (Baseline separation often achievable) | Very High (Excellent resolution for volatile compounds) | Variable (Depends on the analyte-CSA interaction) |
| Analysis Time | 10 - 30 minutes per sample | 15 - 45 minutes per sample | 5 - 15 minutes per sample |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate to Low (mg to µg level) |
| Sample Preparation | Minimal (dissolving in mobile phase) | May require derivatization to increase volatility. | Simple mixing of analyte and CSA in an NMR tube. |
| Instrumentation | HPLC with a chiral column and UV or other detector. | GC with a chiral capillary column and FID or MS detector. | NMR spectrometer. |
| Key Advantage | Broad applicability and robustness. | High resolution and sensitivity. | Rapid analysis and minimal sample preparation. |
| Key Limitation | Cost of chiral columns. | Requirement for volatile or derivatizable analytes. | Lower sensitivity and potential for signal overlap. |
Experimental Protocols
Detailed experimental protocols for each method are provided below. These are general procedures that can be adapted for the specific analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) and the mobile phase is crucial for achieving good separation.
Experimental Protocol:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), is a good starting point for the separation of chiral carboxylic acids.
-
Mobile Phase Preparation: For normal-phase chromatography, a mixture of n-hexane and a polar alcohol like isopropanol or ethanol is typically used. A small amount of an acidic modifier, such as trifluoroacetic acid (TFA) (0.1%), is often added to the mobile phase to improve peak shape and resolution for acidic analytes. A typical starting mobile phase composition would be n-Hexane/Isopropanol/TFA (90:10:0.1 v/v/v).
-
Sample Preparation: Prepare a stock solution of the racemic Tetrahydro-2H-pyran-2-carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a sample of the (S)-enantiomer at a similar concentration to determine its retention time.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Table 2: Representative Quantitative Data for Chiral HPLC of Carboxylic Acids
| Analyte (similar to target) | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Analysis Time (min) |
| 2-Aryloxypropionic acids | Chiralcel OD-H | n-Hexane/2-Propanol/TFA | > 2.0 | < 20 |
| Ibuprofen | Chirobiotic T | Methanol/Acetic Acid/Triethylamine | 1.8 | 15 |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers, offering high resolution. For non-volatile compounds like carboxylic acids, derivatization is usually required to increase their volatility.
Experimental Protocol:
-
Derivatization: Convert the carboxylic acid to a more volatile ester, for example, a methyl ester. This can be achieved by reacting the carboxylic acid with diazomethane or with methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄).
-
Column Selection: A cyclodextrin-based chiral capillary column, such as a Chirasil-DEX CB or a β-DEX™ column, is suitable for the separation of chiral esters.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Detector Temperature: 280 °C
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomer derivatives in the chromatogram, similar to the HPLC method.
Table 3: Representative Quantitative Data for Chiral GC of Carboxylic Acid Derivatives
| Analyte Derivative (similar to target) | Chiral Stationary Phase | Temperature Program | Resolution (Rs) | Analysis Time (min) |
| Methyl 2-phenylpropionate | 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin | 100-150 °C at 2 °C/min | > 2.5 | 25 |
| Proline methyl ester (as TFA derivative) | CHIRALDEX® G-TA | 80-160 °C at 4 °C/min | > 1.5 | 20 |
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, which results in separate signals in the NMR spectrum.
Experimental Protocol:
-
CSA Selection: Choose a suitable chiral solvating agent. For carboxylic acids, common choices include (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), BINOL-based amino alcohols, or diphenylprolinol derivatives.[1]
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the Tetrahydro-2H-pyran-2-carboxylic acid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a proton signal of the analyte that is well-resolved and shows clear separation for the two enantiomers in the presence of the CSA. The proton alpha to the carboxylic acid group is often a good candidate.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the separated signals corresponding to the two enantiomers. ee (%) = [ (Integral_S - Integral_R) / (Integral_S + Integral_R) ] * 100
Table 4: Representative Quantitative Data for NMR with Chiral Solvating Agents
| Analyte | Chiral Solvating Agent (CSA) | Observed Proton | Chemical Shift Difference (ΔΔδ, ppm) |
| Mandelic Acid | BINOL-amino alcohol | α-H | up to 0.641 |
| Arylquinazolinones | Chiral Phosphoric Acid | CH₃ | up to 0.21 |
Visualized Workflows
The following diagrams illustrate the experimental workflows for each of the described methods.
References
Uncharted Territory: The Catalytic Potential of (S)- and (R)-Tetrahydro-2H-pyran-2-carboxylic Acid in Asymmetric Synthesis Remains Undisclosed
A comprehensive review of scientific literature reveals a significant gap in the exploration of (S)- and (R)-Tetrahydro-2H-pyran-2-carboxylic acid as organocatalysts in asymmetric synthesis. Despite the growing interest in chiral carboxylic acids as catalysts for enantioselective transformations, these specific enantiomers have not been documented in comparative or individual catalytic studies, leaving their potential performance and applications an open question for the scientific community.
For researchers, scientists, and drug development professionals seeking to employ novel chiral catalysts, the landscape of organocatalysis is rich and varied. Chiral Brønsted acids, including a diverse array of carboxylic acids, have emerged as powerful tools for controlling stereochemistry in a wide range of chemical reactions. These catalysts are often favored for their operational simplicity, low toxicity, and stability.
However, a thorough investigation into the catalytic activity of (S)- and (R)-Tetrahydro-2H-pyran-2-carboxylic acid has yielded no specific instances of their use in asymmetric catalysis. Consequently, a direct comparison of their performance, including critical metrics such as enantiomeric excess (ee), diastereoselectivity, and reaction yields, cannot be constructed based on existing experimental data. Furthermore, the absence of published applications means that detailed experimental protocols and mechanistic pathways involving these specific molecules are not available.
While the broader class of chiral cyclic ethers and carboxylic acids has been investigated in various catalytic contexts, the unique structural features of the tetrahydro-2H-pyran-2-carboxylic acid scaffold in a catalytic role remain uncharted. The constrained cyclic ether motif, combined with the acidic carboxyl group, presents an intriguing, yet unexplored, platform for inducing chirality.
The Path Forward: A Call for Exploratory Research
The absence of data on (S)- and (R)-Tetrahydro-2H-pyran-2-carboxylic acid as catalysts highlights a potential area for novel research. Future investigations could focus on:
-
Synthesis and Resolution: Establishing efficient and scalable synthetic routes to both enantiomerically pure (S)- and (R)-Tetrahydro-2H-pyran-2-carboxylic acid.
-
Screening in Asymmetric Reactions: Evaluating the catalytic efficacy of both enantiomers in a range of benchmark asymmetric reactions, such as aldol reactions, Michael additions, or Diels-Alder reactions.
-
Mechanistic Studies: Investigating the potential modes of activation and the transition state assemblies to understand how these molecules might transfer chiral information.
The exploration of these novel chiral carboxylic acids could lead to the discovery of unique catalytic properties and expand the toolkit available to synthetic chemists.
Illustrative Workflow for Future Catalyst Evaluation
Should experimental data become available, a logical workflow for comparison and analysis could be visualized as follows. This diagram represents a hypothetical experimental design for assessing the catalytic performance of the (S) and (R) enantiomers.
Caption: Hypothetical workflow for comparing (S)- and (R)-THP-2-COOH in asymmetric catalysis.
A Comparative Guide to the Synthetic Utility of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid and Chiral Lactones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks for organic synthesis, both cyclic ethers and lactones play pivotal roles as versatile synthons for the construction of complex molecular architectures, particularly in the realms of natural product synthesis and drug discovery. This guide provides an objective comparison of the synthetic utility of (S)-Tetrahydro-2H-pyran-2-carboxylic acid, a representative chiral cyclic ether, and chiral lactones. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate building block for their synthetic endeavors.
Introduction to the Chiral Building Blocks
This compound is a chiral heterocyclic compound featuring a saturated six-membered ether ring with a carboxylic acid functionality at the 2-position. Its rigid cyclic structure and defined stereocenter make it an attractive starting material for introducing the tetrahydropyran (THP) motif, which is a common feature in many biologically active molecules. The carboxylic acid handle allows for a variety of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, and esterification.
Chiral lactones , or cyclic esters, are a well-established and widely utilized class of chiral building blocks. Their prevalence in natural products has driven the development of numerous stereoselective methods for their synthesis. The strained ring system of smaller lactones (e.g., β-lactones and γ-lactones) renders them susceptible to nucleophilic ring-opening reactions, providing access to a diverse array of functionalized acyclic compounds with controlled stereochemistry. Larger lactones, while more stable, can also be strategically employed in synthesis.
Comparative Analysis of Synthetic Utility
The choice between this compound and a chiral lactone as a starting material is dictated by the target molecule's structure and the desired synthetic strategy.
This compound is primarily utilized when the tetrahydropyran ring is a core structural element of the target molecule. Its utility lies in its ability to serve as a scaffold, allowing for the elaboration of substituents around the pre-formed, stereochemically defined cyclic ether. The carboxylic acid provides a convenient attachment point for coupling with other fragments or for further functional group interconversions. However, the inherent stability of the tetrahydropyran ring makes ring-opening reactions less facile compared to strained lactones.
Chiral lactones , on the other hand, offer greater versatility due to the reactivity of the ester linkage. They can act as precursors to both cyclic and acyclic systems. Ring-opening reactions with a wide range of nucleophiles (e.g., organometallics, amines, alcohols) provide a powerful tool for installing new functional groups and extending carbon chains with high stereocontrol. Furthermore, lactones can be reduced to the corresponding diols, which can then be manipulated to form cyclic ethers, highlighting a potential synthetic connection between these two classes of compounds.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for representative transformations involving both this compound derivatives and chiral lactones. Due to the limited specific literature on the synthetic applications of this compound, the data for this compound is more illustrative of its potential, while the data for chiral lactones reflects their well-documented and broad utility.
Table 1: Representative Transformations of this compound Derivatives
| Transformation | Substrate | Reagents and Conditions | Product | Yield (%) | Stereoselectivity |
| Amide Coupling | This compound | Amine, Coupling Agent (e.g., HATU, HOBt, EDCI), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-Substituted-(S)-tetrahydro-2H-pyran-2-carboxamide | Typically >80% | Retention of configuration |
| Reduction to Alcohol | This compound | BH3·THF or LiAlH4, THF | ((S)-Tetrahydro-2H-pyran-2-yl)methanol | Typically >90% | Retention of configuration |
| Esterification | This compound | Alcohol, Acid catalyst (e.g., H2SO4) or Coupling agent (e.g., DCC) | Alkyl (S)-tetrahydro-2H-pyran-2-carboxylate | Typically >85% | Retention of configuration |
Table 2: Enantioselective Synthesis of Chiral Lactones
| Reaction Type | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Hydrogenation | γ-Ketoester | [Ir(cod)Cl]2 / Chiral Ferrocenyl Phosphine Ligand, I2, H2 | Chiral γ-Butyrolactone | 99 | 99 | [Not specified] |
| Dynamic Kinetic Resolution | Racemic γ-Keto Carboxylic Acid | Ru-Catalyst, HCOOH/NEt3 | Chiral Multicyclic γ-Lactone | 92 | 99 | [1] |
| Organocatalytic Lactonization | Aldehydic Derivative | Chiral N-Heterocyclic Carbene | Chiral Saddle-Shaped Lactone | Nearly quantitative | High | [2] |
Table 3: Synthetic Applications of Chiral Lactones
| Transformation | Substrate | Reagents and Conditions | Product | Yield (%) | Stereoselectivity | Reference |
| Ring-opening with Organocuprate | Chiral γ-Butyrolactone | Me2CuLi, Et2O | Chiral γ-Hydroxy Ketone | High | Inversion at C-O | [Not specified] |
| Aminolysis | Chiral β-Lactone | Benzylamine, THF | Chiral β-Amino Acid | High | Regioselective ring-opening | [Not specified] |
| Reduction to Diol | Chiral δ-Valerolactone | LiAlH4, THF | Chiral 1,5-Diol | >90 | Retention of configuration | [Not specified] |
Experimental Protocols
Protocol 1: Amide Coupling of this compound
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 10 minutes. The desired amine (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours until completion as monitored by TLC. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding amide.
Protocol 2: Enantioselective Synthesis of a Chiral γ-Lactone via Asymmetric Hydrogenation
A mixture of the γ-ketoester (1.0 mmol), [Ir(cod)Cl]2 (0.5 mol%), and the chiral ferrocenyl phosphine ligand (1.1 mol%) in a suitable solvent (e.g., dichloromethane) is placed in a high-pressure reactor. A catalytic amount of iodine (I2) is added. The reactor is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for 24 hours. After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the chiral γ-lactone. The enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualization
Caption: Comparative synthetic pathways of chiral lactones and this compound.
References
A Comparative Guide to Chiral Tetrahydropyran Building Blocks: Alternatives to (S)-Tetrahydro-2H-pyran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] (S)-Tetrahydro-2H-pyran-2-carboxylic acid stands as a valuable chiral building block, but the ever-expanding landscape of asymmetric synthesis has introduced a diverse array of alternative chiral THP cores. This guide provides an objective comparison of prominent alternative chiral tetrahydropyran building blocks, supported by experimental data, to aid researchers in selecting the optimal synthons for their drug discovery programs.
Performance Comparison of Chiral Tetrahydropyran Building Blocks
The selection of a chiral building block is often dictated by the desired substitution pattern, stereochemistry, and the efficiency of its synthesis. Below is a comparative summary of this compound and key alternatives.
| Chiral Building Block | Representative Synthetic Method | Key Advantages | Typical Yield | Typical Enantioselectivity (ee) | Diastereoselectivity (dr) | Ref. |
| This compound | Hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid sodium salt over Raney nickel. | Readily prepared from a commercially available precursor. | ~72% | Not applicable (starting from racemate) | Not applicable | [2] |
| Chiral 2,6-disubstituted-4-methylene Tetrahydropyrans | Catalytic asymmetric allylation followed by TMSOTf-mediated cyclization (Prins-type). | Convergent two-step process from two different aldehydes, allowing for diverse substitution patterns. High stereocontrol. | High | High | High | [3] |
| Highly Functionalized Tetrahydropyrans | Organocatalytic one-pot Michael/Henry/ketalization cascade. | Access to densely functionalized THPs with multiple stereocenters in a single operation. | 27–80% | 93–99% | > 20:1 | [4][5] |
| Chiral 2,5-disubstituted Tetrahydropyrans | Chiral ammonium-catalyzed reaction of vinyl ketones and nitroalcohols. | Access to products with quaternary stereocenters. | ~65% | Up to 39% (initial screen) | Single diastereomer | [6] |
| Chiral Spirocyclic Tetrahydropyrans | Asymmetric 'clip-cycle' reaction via intramolecular oxa-Michael cyclization. | High enantioselectivity for spirocyclic systems. | 51-93% | Up to 99% | Not specified | [7] |
| Chiral Tetrahydropyran-3-ol | Asymmetric borohydride reduction of 2,3-dihydrofuran. | High yield and excellent enantioselectivity. | 92% | 100% | Not applicable | [8] |
| cis-2,6-disubstituted Tetrahydropyran-4-ones | O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. | Direct and stereoselective synthesis from simple starting materials. | Moderate to good | Not applicable (diastereoselective) | High | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are representative experimental protocols for the synthesis of key chiral tetrahydropyran building blocks.
Protocol 1: Organocatalytic Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans
This protocol is adapted from a one-pot Michael/Henry/ketalization cascade reaction.[4]
Materials:
-
β-keto ester (1.0 equiv)
-
Nitroalkene (1.0 equiv)
-
Alkynyl aldehyde (1.2 equiv)
-
Quinine-based squaramide organocatalyst (4 mol%)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the β-keto ester and the nitroalkene in DCM at room temperature, add the quinine-based squaramide organocatalyst.
-
Stir the reaction mixture for the time required to form the Michael adduct (monitored by TLC).
-
Cool the reaction mixture to -20 °C and add the alkynyl aldehyde.
-
Continue stirring at -20 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction and purify the product by flash column chromatography to yield the highly functionalized tetrahydropyran.
Protocol 2: Asymmetric Prins Cyclization for the Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans
This protocol is a representative example of an asymmetric Prins-type cyclization.[3]
Materials:
-
Aldehyde (R1CHO) (1.0 equiv)
-
Silyl-stannane reagent (1.2 equiv)
-
BITIP catalyst (10 mol%)
-
Second aldehyde (R2CHO) (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Asymmetric Allylation: In a flame-dried flask under an inert atmosphere, dissolve the first aldehyde (R1CHO) in DCM. Add the BITIP catalyst followed by the silyl-stannane reagent. Stir at the appropriate temperature until complete consumption of the aldehyde. Quench the reaction and purify the resulting hydroxy allylsilane.
-
Prins Cyclization: To a solution of the purified hydroxy allylsilane in DCM at -78 °C, add the second aldehyde (R2CHO) followed by the dropwise addition of TMSOTf.
-
Stir the reaction at -78 °C until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 2,6-disubstituted-4-methylene tetrahydropyran.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical flow of the synthetic methodologies described.
Role in Drug Discovery and Development
Chiral tetrahydropyran building blocks are instrumental in the synthesis of complex, biologically active molecules. Their incorporation can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.
The general workflow for utilizing these building blocks in a drug discovery program is outlined below.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. prepchem.com [prepchem.com]
- 3. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketalization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 9. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for Enantioselective Tetrahydropyran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, rendering its stereoselective synthesis a critical endeavor in modern organic chemistry. This guide provides a comparative analysis of prominent catalytic systems for the enantioselective synthesis of tetrahydropyrans, focusing on organocatalysis, metal catalysis, and biocatalysis. We present a detailed examination of their performance, supported by experimental data, to assist researchers in selecting the optimal catalytic strategy for their specific synthetic challenges.
I. Performance Comparison of Catalytic Systems
The choice of catalyst is paramount in achieving high yield and enantioselectivity in tetrahydropyran synthesis. Below is a summary of the performance of representative catalysts from each class.
Table 1: Organocatalyzed Enantioselective Tetrahydropyran Synthesis
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| Quinine-based Squaramide | Michael/Henry/ Ketalization Cascade | Acetylacetone | β-Nitrostyrene | 10 | CH₂Cl₂ | 24 | RT | 80 | 99 | [1] |
| Chiral Phosphoric Acid (R-TRIP) | Intramolecular oxa-Michael | Aryl thioacrylate precursor | - | 20 | Cyclohexane | 48 | 50 | 93 | 99 | [2] |
| Bifunctional Iminophosphorane (BIMP) | Intramolecular oxa-Michael | Tethered alcohol with α,β-unsaturated ester | - | 10 | Toluene | 24 | 25 | 99 | 99.5 | [3] |
Table 2: Metal-Catalyzed Enantioselective Tetrahydropyran Synthesis
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| Cr(III)-salen Complex | Hetero-Diels-Alder | Danishefsky's diene | Aldehyde | 4 | Acetone | 12 | -20 | 95 | 96 | [4] |
| In(OTf)₃ | Prins Cyclization | Homoallylic alcohol | Aldehyde | 10 | CH₂Cl₂ | 12 | -78 | 85 | 92 | [5] |
| Au(I) Complex | Meyer-Schuster/ Hydration/oxa-Michael | Bis-propargylic alcohol | - | 5 | Toluene | 24 | 80 | 85 | - | [6] |
Table 3: Biocatalyzed Enantioselective Tetrahydropyran Synthesis
| Catalyst (Enzyme) | Reaction Type | Substrate | Co-substrate | Medium | Time (h) | Temp (°C) | Conversion (%) | ee (%) | Ref. |
| Ketoreductase (from Klebsiella pneumoniae) | Dynamic Kinetic Reductive Resolution | Racemic α-cinnamyl substituted-β-ketoester | Glucose (for cofactor regeneration) | Buffer/Organic co-solvent | 48 | 30 | >99 | >99 | [7][8] |
| Transaminase (ATA-200) | Asymmetric Transamination | Prochiral ketone | Isopropylamine | Buffer | 24 | 45 | >95 | >99 | [9] |
| Cyclase (AmbDH3) | Intramolecular oxa-Michael Addition | Synthetic precursor | - | Buffer | 12 | 30 | up to 50 (for kinetic resolution) | >99 | [10] |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Organocatalysis: Quinine-based Squaramide Catalyzed Cascade Reaction[1]
Synthesis of a Highly Functionalized Tetrahydropyran:
-
To a solution of acetylacetone (0.5 mmol) and β-nitrostyrene (0.5 mmol) in CH₂Cl₂ (1.0 mL) is added the quinine-based squaramide catalyst (0.05 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for 24 hours until the Michael addition is complete (monitored by TLC).
-
An alkynyl aldehyde (0.6 mmol) is then added to the reaction mixture.
-
Stirring is continued at room temperature for another 24 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.
Metal Catalysis: Cr(III)-salen Catalyzed Hetero-Diels-Alder Reaction[4]
Synthesis of a Dihydropyranone:
-
The Cr(III)-salen catalyst (0.04 mmol, 4 mol%) is dried under vacuum for 2 hours.
-
The catalyst is dissolved in acetone (2.0 mL) and cooled to -20 °C.
-
To this solution, the aldehyde (1.0 mmol) is added, and the mixture is stirred for 30 minutes.
-
Danishefsky's diene (1.5 mmol) is then added dropwise over 10 minutes.
-
The reaction is stirred at -20 °C for 12 hours.
-
The reaction is quenched by the addition of trifluoroacetic acid (0.1 mL).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the dihydropyranone product.
Biocatalysis: Ketoreductase-mediated Dynamic Kinetic Reductive Resolution[7][8]
Synthesis of a Chiral β-Hydroxy Ester Precursor for Tetrahydropyran Synthesis:
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), the racemic α-cinnamyl substituted-β-ketoester (10 mM) is suspended.
-
A glucose-6-phosphate dehydrogenase (for NADPH regeneration), glucose-6-phosphate (1.2 equivalents), and NADP⁺ (1 mol%) are added.
-
The reaction is initiated by the addition of the ketoreductase from Klebsiella pneumoniae (e.g., as a whole-cell lysate or purified enzyme).
-
The mixture is incubated at 30 °C with gentle agitation for 48 hours.
-
The reaction progress is monitored by HPLC analysis.
-
Upon completion, the mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The resulting chiral β-hydroxy ester is then used in subsequent chemical steps to form the tetrahydropyran ring.
III. Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed catalytic cycles and reaction pathways for the enantioselective synthesis of tetrahydropyrans.
Organocatalytic Cascade Reaction
References
- 1. Biocatalytic Enantioselective Synthesis of Atropisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Biocatalytic dynamic kinetic reductive resolution with ketoreductase from Klebsiella pneumoniae: the asymmetric synthesis of functionalized tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Comparing proline derivatives as catalysts for asymmetric synthesis
A Comparative Guide to Proline Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of organocatalysis has revolutionized asymmetric synthesis, offering a powerful alternative to traditional metal-based catalysts. Among the most influential organocatalysts is the simple amino acid (S)-proline, which has paved the way for the development of a vast library of derivatives with enhanced reactivity, selectivity, and solubility.[1][2] This guide provides an objective comparison of key proline derivatives, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
Core Catalysts: A Structural Overview
The catalytic prowess of proline stems from its unique secondary amine, which facilitates the formation of nucleophilic enamine intermediates with carbonyl compounds, and its carboxylic acid moiety, which acts as a Brønsted acid to activate the electrophile.[2][3] Derivatives are designed to modulate these properties by altering steric hindrance, acidity, basicity, and solubility. This comparison focuses on three representative catalysts: the benchmark (S)-Proline, the highly efficient (S)-Diphenylprolinol Trimethylsilyl Ether, and a Proline-Tetrazole Analog, which replaces the carboxylic acid group.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of C-C bond formation and a primary benchmark for proline-type catalysts. The reaction between a ketone (e.g., cyclohexanone) and an aldehyde (e.g., 4-nitrobenzaldehyde) is frequently used for evaluation.
Mechanism of Proline-Catalyzed Aldol Reaction
The catalytic cycle proceeds via an enamine intermediate, as proposed by List and Houk.[2] The catalyst's secondary amine reacts with the ketone to form an enamine, which then attacks the aldehyde. The catalyst's acidic group activates the aldehyde via hydrogen bonding, facilitating the attack and controlling the stereochemistry of the transition state.
Comparative Performance Data: Aldol Reaction
The following table summarizes typical performance data for the reaction between cyclohexanone and 4-nitrobenzaldehyde. Conditions are standardized where possible for comparison.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-Proline | 10 - 30 | DMSO | 24 - 99 | 76 - 95 | 90:10 | 91 - 96 | [4][5][6] |
| (S)-Diphenylprolinol TMS Ether | 1 - 10 | Toluene / CH₂Cl₂ | 1 - 5 | >90 | >95:5 | >99 | [7][8] |
| Proline-Tetrazole Analog | 10 - 20 | Various | 24 - 72 | 60 - 85 | Varies | 80 - 95 | [9] |
(Note: Data is compiled and representative. Direct comparison is challenging as optimal conditions vary for each catalyst.)
Analysis:
-
(S)-Proline is effective but often requires higher catalyst loadings and longer reaction times. Its performance is highly solvent-dependent due to solubility issues.[4]
-
(S)-Diphenylprolinol TMS Ether demonstrates significantly higher reactivity, allowing for lower catalyst loadings and drastically reduced reaction times.[8] The bulky substituents provide a more defined chiral pocket, leading to exceptional enantioselectivity.[7]
-
Proline-Tetrazole Analogs show good-to-excellent selectivity. The increased acidity of the tetrazole moiety compared to the carboxylic acid can influence the transition state and overall reaction kinetics.[9]
Performance in Asymmetric Mannich Reactions
The three-component Mannich reaction, which forms β-amino carbonyl compounds, is another critical application for proline-based catalysts.[10][11]
Comparative Performance Data: Mannich Reaction
The table below shows representative data for the reaction of a ketone (e.g., acetone), an aldehyde (e.g., 4-nitrobenzaldehyde), and an amine (e.g., p-anisidine).
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | 10 - 35 | DMSO | 2 - 24 | 50 - 98 | >95:5 | 92 - 99 | [10][12] |
| (S)-Diphenylprolinol TMS Ether | 5 - 20 | Dioxane / NMP | 12 - 48 | >90 | >95:5 | >99 | [7][13] |
| 3-Methyl-β-proline | 0.5 - 1.0 | Toluene | 24 | >93 | >98:2 (anti) | >99 | [14] |
(Note: This table includes 3-Methyl-β-proline, a different derivative, to highlight how subtle structural changes can invert diastereoselectivity from syn to anti.)
Analysis:
-
(S)-Proline is a highly effective catalyst for the direct, three-component Mannich reaction, providing the syn product with excellent stereocontrol.[12]
-
(S)-Diphenylprolinol TMS Ether also excels, catalyzing the reaction with high efficiency and stereoselectivity, often under milder conditions than proline.[7]
-
Other derivatives, such as β-prolines , can completely alter the reaction outcome, favoring the anti diastereomer with remarkable selectivity, showcasing the tunability of the proline scaffold.[14]
Experimental Protocols
General Workflow for Asymmetric Synthesis
A typical experimental workflow involves careful setup, monitoring, and analysis to ensure reproducibility and accurate assessment of catalyst performance.
Representative Protocol: (S)-Proline-Catalyzed Aldol Reaction
This protocol is adapted from established literature procedures.[4][6]
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the aldehyde (0.3 mmol, 1.0 equiv) and the solvent (e.g., 1.0 mL DMSO).
-
Addition of Reagents: Add (S)-proline (0.03 mmol, 10 mol%). Stir for 5 minutes.
-
Initiation: Add the ketone (1.5 mmol, 5.0 equiv) to the mixture.
-
Reaction: Cap the vial and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aldehyde is consumed (typically 24-48 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Analysis:
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product or the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by analysis of the purified product on a chiral stationary phase via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Representative Protocol: (S)-Proline-Catalyzed Mannich Reaction
This protocol is a generalized version based on the work of List et al.[10][12]
-
Reaction Setup: To a vial, add the aldehyde (1.0 mmol, 1.0 equiv), the amine (1.1 mmol, 1.1 equiv), (S)-proline (0.35 mmol, 35 mol%), and the ketone (e.g., acetone, 2.0 mL, ~27 mmol) as both reactant and solvent.
-
Reaction: Stir the resulting solution at room temperature. The product may begin to precipitate.
-
Monitoring: Monitor the formation of the product by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Upon completion, add a 1:1 mixture of brine and 1M HCl. Extract the product with an organic solvent (e.g., CH₂Cl₂). If the product is a solid, it may be isolated by filtration, washed with a cold solvent (like diethyl ether), and dried.
-
Purification: If necessary, the crude product can be purified by flash column chromatography.
-
Analysis: Determine the dr and ee using NMR and chiral HPLC/SFC as described in the aldol protocol.
Conclusion
While (S)-proline remains a foundational and cost-effective catalyst, its derivatives offer significant advantages for modern asymmetric synthesis. Diarylprolinol silyl ethers stand out for their exceptional reactivity and stereoselectivity, enabling reactions under milder conditions with lower catalyst loadings, making them highly attractive for complex molecule synthesis.[13] Meanwhile, other structural modifications, such as the introduction of tetrazole groups or alterations to the pyrrolidine ring, provide researchers with a nuanced toolkit to control reactivity and even invert stereochemical outcomes.[9][14] The selection of an appropriate catalyst is therefore a critical decision that depends on substrate scope, desired stereochemical outcome, and process efficiency requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 20.210.105.67 [20.210.105.67]
- 12. 2024.sci-hub.cat [2024.sci-hub.cat]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Chiral Derivatizing Agents for NMR Analysis
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity and absolute configuration is a critical step in chemical synthesis and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with the use of chiral derivatizing agents (CDAs), offers a powerful and reliable method for this purpose. This guide provides a comprehensive comparison of the efficacy of different CDAs, supported by experimental data and detailed protocols, to aid in the selection of the most suitable agent for your analytical needs.
Chiral derivatizing agents are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. Unlike enantiomers, which are indistinguishable in an achiral solvent by NMR, diastereomers exhibit distinct chemical shifts, allowing for their differentiation and quantification. The magnitude of this chemical shift difference (Δδ), a key indicator of a CDA's efficacy, is influenced by the structures of both the CDA and the analyte, as well as the experimental conditions.
Comparative Efficacy of Chiral Derivatizing Agents
The selection of an appropriate CDA is paramount for successful NMR analysis. The ideal agent should react quantitatively with the analyte without racemization, and the resulting diastereomers should exhibit large, baseline-resolved chemical shift differences in the NMR spectrum. This section provides a comparative overview of commonly used CDAs, with a focus on their performance with different classes of chiral molecules.
Data Presentation: Comparison of Chemical Shift Differences (Δδ)
The following table summarizes the reported chemical shift differences (Δδ) for various CDAs when used with different classes of chiral analytes. The data has been compiled from various literature sources and is intended to serve as a guide for selecting a suitable CDA. It is important to note that the magnitude of Δδ can be influenced by the specific substrate, solvent, and temperature.
| Chiral Derivatizing Agent (CDA) | Analyte Class | Observed Nucleus | Typical Δδ (ppm) | Reference / Notes |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) | Secondary Alcohols | ¹H | 0.05 - 0.20 | A widely used and well-established CDA.[1] |
| ¹⁹F | 0.10 - 0.50 | The trifluoromethyl group provides a sensitive ¹⁹F NMR probe. | ||
| Primary Amines | ¹H | 0.03 - 0.15 | Forms stable amides. | |
| α-Methoxyphenylacetic acid (MPA) | Secondary Alcohols | ¹H | 0.10 - 0.30 | Often provides larger Δδ values for alcohols compared to MTPA due to conformational preferences.[1] |
| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP Acid) | Secondary Alcohols | ¹H | > 0.20 | The naphthyl group induces a larger anisotropic effect, leading to greater chemical shift dispersion.[2] |
| (1,1'-Binaphthalene-2,2'-dioxy)chlorophosphine | Alcohols & Amines | ³¹P | 0.5 - 4.5 | ³¹P NMR offers a wide chemical shift range and often baseline separation of diastereomeric signals.[3][4] |
| Three-Component CDAs (e.g., 2-formylphenylboronic acid + chiral diol/amine) | Primary Amines, Diols, Hydroxy acids | ¹H, ¹⁹F | 0.1 - 1.24 | Versatile in situ formation of diastereomeric complexes.[5][6][7][8][9] |
Experimental Protocols
The following section outlines a generalized experimental protocol for the derivatization of a chiral analyte with a CDA for NMR analysis. Specific examples for commonly used CDAs are also provided.
General Protocol for Diastereomer Formation
-
Analyte Preparation: Ensure the chiral analyte is pure and dry. Dissolve a known amount of the analyte (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
CDA Addition: Add a slight molar excess (1.1-1.2 equivalents) of the enantiomerically pure CDA to the NMR tube. If the CDA is an acid, its corresponding acid chloride is often used for a more rapid reaction.
-
Reaction Promotion: If necessary, add a small amount of a suitable coupling agent (for carboxylic acid CDAs) or a non-nucleophilic base (e.g., pyridine, DMAP) to facilitate the reaction.
-
Reaction Monitoring: Gently mix the contents of the NMR tube and monitor the reaction progress by acquiring periodic NMR spectra. The reaction is typically complete within 30-60 minutes at room temperature.
-
NMR Analysis: Once the reaction is complete, acquire the final high-resolution NMR spectrum (¹H, ¹⁹F, or ³¹P, depending on the CDA). Integrate the well-resolved signals corresponding to the two diastereomers to determine the enantiomeric ratio. For absolute configuration determination using methods like Mosher's analysis, both enantiomers of the CDA are used in separate experiments.
Specific Protocol Example: Mosher's Ester/Amide Formation
This protocol details the widely used Mosher's method for determining the absolute configuration of secondary alcohols and primary amines.[10][11]
-
Materials:
-
Chiral alcohol or amine (~5 mg)
-
(R)- and (S)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) (~1.2 equivalents each)
-
Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
Pyridine (anhydrous)
-
Two NMR tubes
-
-
Procedure:
-
In two separate, dry NMR tubes, dissolve ~2.5 mg of the chiral analyte in ~0.5 mL of the deuterated solvent.
-
To one tube, add a small drop of anhydrous pyridine followed by ~1.2 equivalents of (R)-Mosher's acid chloride.
-
To the second tube, add a small drop of anhydrous pyridine followed by ~1.2 equivalents of (S)-Mosher's acid chloride.
-
Cap the NMR tubes and gently agitate to mix the contents. Allow the reactions to proceed at room temperature for 30-60 minutes.
-
Acquire ¹H NMR spectra for both diastereomeric samples.
-
Calculate the chemical shift difference (Δδ = δS - δR) for protons on both sides of the newly formed ester/amide linkage. The sign of the Δδ values can be used to assign the absolute configuration based on the established Mosher's method model.
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved in selecting a CDA, the following diagrams are provided.
Caption: Experimental workflow for using a chiral derivatizing agent in NMR analysis.
Caption: Logical workflow for selecting an appropriate chiral derivatizing agent.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines - The Journal of Organic Chemistry - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
